Technical Documentation Center

5-amino-N-methylpyridine-2-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-amino-N-methylpyridine-2-sulfonamide
  • CAS: 1552278-96-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-amino-N-methylpyridine-2-sulfonamide

Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of 5-amino-N-methylpyridine-2-sulfonamide, a novel sulfonamide derivative with potential applications in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 5-amino-N-methylpyridine-2-sulfonamide, a novel sulfonamide derivative with potential applications in pharmaceutical research. Given the limited publicly available experimental data for this specific molecule, this document serves as a foundational resource, outlining authoritative protocols and the scientific rationale for determining its critical properties. We synthesize established methodologies with insights from structurally related analogs to present a complete roadmap for its synthesis, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this compound's potential as a therapeutic agent. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] Their mechanism of action often involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.[4] The pyridine scaffold is also a privileged structure in drug discovery, contributing to a molecule's pharmacokinetic and pharmacodynamic profile.

5-amino-N-methylpyridine-2-sulfonamide combines these two key pharmacophores. Its structure suggests potential as a targeted therapeutic, with the amino and N-methyl groups offering sites for further chemical modification to optimize efficacy and selectivity. A thorough understanding of its physicochemical properties is the foundational step in any drug development program, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide provides a detailed, proactive strategy for the complete physicochemical characterization of this compound. We will proceed from a proposed synthesis to the systematic determination of its identity, purity, solubility, ionization constant (pKa), and lipophilicity (logP/logD).

Molecular Structure and Identification

The first step in characterizing any new chemical entity is to confirm its structure and purity. The proposed structure for 5-amino-N-methylpyridine-2-sulfonamide is presented below.

Diagram: Chemical Structure of 5-amino-N-methylpyridine-2-sulfonamide

Caption: Structure of 5-amino-N-methylpyridine-2-sulfonamide.

Proposed Synthesis and Purification Workflow

A common and effective method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[5] A plausible synthetic route for 5-amino-N-methylpyridine-2-sulfonamide is outlined below.

Diagram: Proposed Synthesis Workflow

G start Start: 5-amino-2-chloropyridine step1 Chlorosulfonation (Chlorosulfonic acid) start->step1 intermediate1 Intermediate: 5-amino-2-chloropyridine-x-sulfonyl chloride step1->intermediate1 step2 Amination (Methylamine) intermediate1->step2 product Crude Product: 5-amino-N-methylpyridine-2-sulfonamide step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure 5-amino-N-methylpyridine-2-sulfonamide purification->final_product characterization Structural Confirmation (NMR, MS, IR) final_product->characterization

Caption: High-level workflow for synthesis and purification.

Protocol for Synthesis:

  • Chlorosulfonation: To a solution of 5-amino-2-chloropyridine in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the sulfonyl chloride intermediate.

  • Amination: The isolated sulfonyl chloride is then reacted with methylamine in a suitable solvent, often with a base to neutralize the HCl byproduct.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure compound.

Structural and Purity Confirmation

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques. This is a critical step, as impurities can significantly affect physicochemical measurements.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the number of protons and their chemical environments. Expected signals would include those for the aromatic protons on the pyridine ring, the N-H proton of the sulfonamide, the amino group protons, and the methyl group protons.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Will identify key functional groups. Expected characteristic peaks include N-H stretches for the amino and sulfonamide groups, S=O stretches for the sulfonyl group, and C=C/C=N stretches for the pyridine ring.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for determining the purity of the final compound. A purity of ≥95% is generally required for accurate physicochemical characterization.[7]

Solubility Determination

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility can lead to low and variable absorption, hindering clinical development.[8]

Proposed Methodology: Shake-Flask Method (IUPAC Preferred)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its robustness and direct measurement of the thermodynamic equilibrium state.[7][8]

Diagram: Shake-Flask Solubility Workflow

G start Add excess solid compound to buffer (pH 7.4) step1 Equilibrate at constant temp (e.g., 25°C or 37°C) with agitation for 24-72h start->step1 step2 Phase Separation (Centrifugation/Filtration) step1->step2 step3 Quantify solute in supernatant (HPLC with calibration curve) step2->step3 result Report Solubility (mg/mL or µM) step3->result

Sources

Exploratory

Structural Analysis & Characterization of 5-amino-N-methylpyridine-2-sulfonamide

Technical Guide for Medicinal Chemistry & Analytical Development Executive Summary & Compound Profile 5-amino-N-methylpyridine-2-sulfonamide is a bifunctional heterocyclic scaffold frequently utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Analytical Development

Executive Summary & Compound Profile

5-amino-N-methylpyridine-2-sulfonamide is a bifunctional heterocyclic scaffold frequently utilized in the development of kinase inhibitors and carbonic anhydrase antagonists. Its structure presents unique analytical challenges due to its amphoteric nature—possessing a basic pyridine nitrogen, a weakly acidic sulfonamide moiety, and an electron-rich exocyclic amine.

This guide provides a rigorous, self-validating framework for the structural elucidation and purity profiling of this compound, moving beyond standard protocols to address specific electronic and tautomeric behaviors inherent to the aminopyridine-sulfonamide class.

Compound Identity
PropertyDetail
IUPAC Name 5-amino-N-methylpyridine-2-sulfonamide
Molecular Formula C₆H₉N₃O₂S
Exact Mass 187.0415 Da
Key Pharmacophore Pyridine ring substituted with electron-donating (-NH₂) and electron-withdrawing (-SO₂NHMe) groups.[1][2]
pKa Estimates Pyridine N: ~3.5–4.0 (lowered by SO₂); Sulfonamide NH: ~10.0; Aniline NH₂: ~6.0

Analytical Workflow Strategy

The following directed acyclic graph (DAG) illustrates the critical path for structural validation, prioritizing non-destructive methods before destructive quantification.

AnalyticalWorkflow Sample Crude Synthesized Material LCMS LC-MS (ESI+) Rapid ID & Purity Sample->LCMS Check MW NMR_1H 1H NMR (DMSO-d6) Proton Assignment LCMS->NMR_1H If M+H = 188 NMR_2D 2D NMR (COSY/HSQC) Connectivity Check NMR_1H->NMR_2D Resolve Isomers HPLC HPLC-PDA Quantification NMR_2D->HPLC Method Dev Release Validated Reference Standard HPLC->Release >98% Purity

Figure 1: Sequential workflow for structural validation. Color coding denotes critical decision gates (Red: Input, Blue: Structural ID, Green: Confirmation, Yellow: Purity).

Spectroscopic Characterization (NMR)[1][2][4][5]

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 2,5-substitution pattern from potential 2,4- or 2,6-isomers formed during synthesis.

Solvent Selection Strategy

Recommendation: Use DMSO-d₆ rather than CDCl₃.

  • Reasoning: Sulfonamides often exhibit poor solubility in chloroform. More importantly, DMSO-d₆ slows proton exchange, allowing for the visualization of the sulfonamide (-NH-) and amino (-NH₂) protons as distinct signals, which are often invisible in CDCl₃ due to rapid exchange.

¹H NMR Assignment Logic

The pyridine ring protons are influenced by the competing electronic effects of the electron-withdrawing sulfonamide (C2) and the electron-donating amine (C5).

ProtonApprox. Shift (ppm)MultiplicityCoupling (

)
Structural Justification
H3 7.60 – 7.80Doublet (d)

Hz
Ortho to electron-withdrawing -SO₂ group (deshielded).
H4 7.00 – 7.20dd

Hz
Ortho to electron-donating -NH₂ (shielded).
H6 7.90 – 8.10Doublet (d)

Hz
Ortho to Pyridine N (deshielded), but shielded by adjacent -NH₂.
-NH- (Sulfonamide) 7.30 – 7.60Quartet (q)

Hz
Coupled to the methyl group. Disappears with D₂O shake.
-NH₂ (Amine) 5.80 – 6.20Broad SingletNoneExchangeable. Broad due to quadrupole broadening from N.
-CH₃ (Methyl) 2.40 – 2.55Doublet (d)

Hz
Coupled to the sulfonamide NH. Becomes a singlet upon D₂O addition.
Connectivity Visualization (COSY Logic)

To confirm the 2,5-substitution, analyze the coupling network. H3 and H4 should show strong ortho coupling (COSY cross-peak), while H6 should show only weak meta coupling to H4 and no coupling to H3.

COSY_Logic H3 H3 (Deshielded) H4 H4 (Shielded) H3->H4 Strong COSY (Ortho, 8Hz) H6 H6 (Pyridine α) H3->H6 No Coupling (Para) H4->H6 Weak COSY (Meta, 2Hz)

Figure 2: Expected ¹H-¹H COSY correlations. The absence of H3-H6 coupling confirms the para-relationship between the sulfonamide and the amine is NOT present (i.e., this distinguishes it from 2,4-isomers).

Mass Spectrometry & Fragmentation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the standard for confirmation.

  • Ionization: ESI (+)

  • Observed Ion:

    
    
    
  • Adducts: Sodium adducts

    
     are common in sulfonamides.
    
Fragmentation Pathway (MS/MS)

Sulfonamides exhibit a characteristic fragmentation pattern useful for structural confirmation [1].[3][4]

  • Loss of SO₂ (-64 Da): A rearrangement occurs where the

    
     is extruded.[5] This is a diagnostic cleavage for arylsulfonamides.
    
    • 
       (Formation of aminopyridine-methylamine species).
      
  • Cleavage of S-N bond:

    • Loss of the

      
       radical or neutral species.
      

Purity Profiling (HPLC Method)[1]

Due to the basic pyridine nitrogen and the acidic sulfonamide proton, standard C18 gradients with unbuffered water can lead to peak tailing.

Recommended Protocol
  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) or 0.1% Formic Acid (pH 2.7).

    • Note: pH 6.5 is often superior for aminopyridines to keep them in the neutral state, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Critical Quality Attribute (CQA): Monitor for the des-methyl impurity (5-aminopyridine-2-sulfonamide) and the nitro-precursor (5-nitro-N-methylpyridine-2-sulfonamide) if synthesized via nitro-reduction.

References

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[3]

  • BenchChem. (2025).[1][6] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

  • PubChem. (2025).[7][8] 5-Aminopyridine-2-sulfonamide (Compound Summary). National Library of Medicine.

  • Perlovich, G. L., et al. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.[2] Journal of Molecular Liquids. (Contextual grounding on sulfonamide physicochemical properties).

Sources

Foundational

Literature review on pyridine-2-sulfonamide derivatives

Technical Whitepaper: The Renaissance of Pyridine-2-Sulfonamide Scaffolds in Medicinal Chemistry Executive Summary The sulfonamide pharmacophore ( ) has been a cornerstone of medicinal chemistry since the discovery of Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Renaissance of Pyridine-2-Sulfonamide Scaffolds in Medicinal Chemistry

Executive Summary

The sulfonamide pharmacophore (


) has been a cornerstone of medicinal chemistry since the discovery of Prontosil. However, the vast majority of historical data focuses on benzenesulfonamides. In the last decade, pyridine-2-sulfonamide  derivatives have emerged as a distinct and superior bioisosteric class.

The incorporation of the pyridine ring—specifically with the sulfonamide attached at the ortho (C2) position—introduces unique electronic properties, including enhanced water solubility, specific metal-coordination geometries (crucial for metalloenzyme inhibition), and altered metabolic stability compared to their phenyl counterparts. This guide synthesizes the critical synthetic methodologies, stability challenges, and therapeutic applications of this evolving scaffold.

Structural Rationale: The "Pyridine Advantage"

Replacing a benzene ring with a pyridine ring in sulfonamide drug design is not merely a lipophilic adjustment; it fundamentally alters the molecular recognition profile.

FeatureBenzenesulfonamidePyridine-2-SulfonamideImpact on Drug Design
pKa of Sulfonamide NH ~10.0~8.5 - 9.0Lower pKa enhances ionization at physiological pH, improving electrostatic interactions with target active sites (e.g., Zn²⁺ in Carbonic Anhydrases).
Solubility Low (Lipophilic)Moderate to HighThe pyridine nitrogen acts as a hydrogen bond acceptor, significantly improving aqueous solubility and bioavailability.
Metal Coordination Monodentate (via N)Bidentate PotentialThe pyridine nitrogen and sulfonamide oxygen/nitrogen can form stable chelate rings with metal cofactors (Zn, Fe, Cu) in enzymes.
Metabolic Liability Phenyl ring oxidationN-oxide formationPyridines are generally more resistant to oxidative metabolism than electron-rich phenyl rings, though N-oxidation is a specific clearance route.

Synthetic Masterclass: Overcoming Instability

The synthesis of pyridine-2-sulfonamides is notoriously more difficult than that of benzenesulfonamides. The critical bottleneck is the instability of the intermediate: pyridine-2-sulfonyl chloride .

The Instability Mechanism

Unlike benzenesulfonyl chloride, pyridine-2-sulfonyl chloride is highly susceptible to nucleophilic attack and thermal decomposition.

  • Self-Decomposition: The electron-deficient pyridine ring facilitates the extrusion of

    
    , particularly if the reaction mixture warms above 10°C.
    
  • Hydrolysis: The intermediate hydrolyzes rapidly in the presence of atmospheric moisture to form pyridine-2-sulfonic acid, which is unreactive toward amines.

Validated Synthetic Protocol: Oxidative Chlorination

Direct sulfonation of pyridine is inefficient. The industry-standard route proceeds via the oxidative chlorination of 2-mercaptopyridine (or 2,2'-dipyridyl disulfide).[1]

Protocol: Synthesis of Pyridine-2-Sulfonamide Derivatives

Step A: Generation of Pyridine-2-Sulfonyl Chloride (The "Cold" Phase)

  • Reagents: 2-Mercaptopyridine (1.0 eq),

    
     (10-13% aq. solution, excess), Conc. 
    
    
    
    or
    
    
    .
  • Procedure:

    • Dissolve 2-mercaptopyridine in concentrated acid. Cool to -10°C .

    • Add

      
       dropwise. Critical: Maintain internal temperature below 0°C . The reaction is highly exothermic.[2]
      
    • Checkpoint: The solution turns yellow.[1][2] Stir for 30 mins at 0°C.

    • Extraction: Extract immediately into cold Dichloromethane (DCM). Wash with ice water.

    • Do not evaporate to dryness if possible. Use the DCM solution directly in Step B to avoid decomposition.

Step B: Coupling (The "Scavenger" Phase)

  • Reagents: Amine (

    
    ), Triethylamine (TEA) or Pyridine (as base).
    
  • Procedure:

    • Add the amine (1.1 eq) and TEA (2.0 eq) to the cold DCM solution of sulfonyl chloride.

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc). The disappearance of the unstable chloride (often a streak) and appearance of a stable amide spot confirms success.

Visualizing the Workflow

The following diagram illustrates the critical pathway and the divergent synthesis options.

G Start 2-Mercaptopyridine Oxidation Oxidative Chlorination (Cl2 or NaOCl/HCl) TEMP < 0°C Start->Oxidation Oxidation Intermediate Pyridine-2-sulfonyl Chloride (UNSTABLE) Oxidation->Intermediate Exothermic Coupling Amine Coupling (DCM, Et3N, RT) Intermediate->Coupling Immediate Use SideProduct Pyridine-2-sulfonic Acid (Hydrolysis Artifact) Intermediate->SideProduct Moisture/Heat (Avoid!) Product Pyridine-2-Sulfonamide Derivative Coupling->Product Nucleophilic Subst.

Caption: Figure 1. Critical synthetic pathway for pyridine-2-sulfonamides highlighting the thermal instability of the sulfonyl chloride intermediate.

Therapeutic Frontiers & Biological Logic

Carbonic Anhydrase (CA) Inhibition

This is the most mature application. Pyridine-2-sulfonamides are potent inhibitors of Zinc-dependent Carbonic Anhydrases.

  • Mechanism: The sulfonamide nitrogen (

    
    ) binds to the 
    
    
    
    ion in the enzyme active site.
  • Selectivity: Unlike benzene-sulfonamides (classics like Acetazolamide), pyridine derivatives show enhanced selectivity for hCA IX and XII (transmembrane isoforms overexpressed in hypoxic tumors) over hCA I and II (cytosolic, ubiquitous).

  • Logic: The pyridine nitrogen creates secondary electrostatic interactions with hydrophilic residues (e.g., His, Thr) at the rim of the active site, driving isoform selectivity.

Anticancer: Kinase & Tubulin Targeting

Recent studies (2020-2024) have hybridized the pyridine-2-sulfonamide scaffold with other pharmacophores.

  • Tubulin Inhibition: Pyridine-2-sulfonamides linked to carbothioamides have shown

    
     values in the low micromolar range (1.2–9.1 μM) against MCF-7 and A549 cell lines. They disrupt microtubule dynamics, leading to G2/M phase arrest.
    
  • VEGFR-2 Inhibition: The scaffold serves as a hinge-binder in kinase domains. The H-bond acceptor capability of the pyridine ring mimics the adenine ring of ATP.

Antimicrobial Activity[3]
  • Target: Dihydropteroate synthase (DHPS).

  • Efficacy: While less potent than traditional "sulfa drugs" against general flora, pyridine derivatives show specific promise against resistant strains of S. aureus and E. coli when complexed with metals (Ag, Cu), leveraging the chelating ability of the pyridine-sulfonamide motif.

Structure-Activity Relationship (SAR) Visualization

Understanding where to modify the scaffold is vital for lead optimization.

SAR Core Pyridine-2-Sulfonamide Core Scaffold R_Ring Ring Substitution (C3-C6) - Electron Withdrawing (F, Cl): Increases metabolic stability - C4/C5: Vectors for kinase hinge binding Core->R_Ring N_Pyridine Pyridine Nitrogen (N1) - H-Bond Acceptor (Solubility) - Metal Coordination Site (Zn2+, Cu2+) - NOX liability (N-oxide) Core->N_Pyridine Sulfonamide Sulfonamide Group (-SO2NH-R) - Primary (R=H): CA Inhibition (Zn binding) - Secondary (R=Aryl/Alkyl): Kinase/Tubulin selectivity Core->Sulfonamide

Caption: Figure 2.[3] SAR logic map detailing the functional impact of modifications at the ring, nitrogen, and sulfonamide tail.

References

  • BenchChem Technical Division. (2025). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from

  • El-Azab, A. S., et al. (2020).[4] Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.[4] ACS Omega, 5(39).

  • Supuran, C. T., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[5] Journal of Medicinal Chemistry, 63.

  • Sahu, D., et al. (2024).[4][6] Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports, 12, 100210.[4]

  • Torabi, M., et al. (2021).[7] Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism.[7] ResearchGate.

  • Volkov, A., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry - A European Journal.[8] (Preprint/Early Access).

  • Gomha, S. M., et al. (2025).[4][9] Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.[9] RSC Advances.

Sources

Exploratory

Unveiling the Molecular quarry: A Technical Guide to Identifying Biological Targets of 5-amino-N-methylpyridine-2-sulfonamide

This guide provides a comprehensive, in-depth exploration of the potential biological targets of the novel compound 5-amino-N-methylpyridine-2-sulfonamide. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the potential biological targets of the novel compound 5-amino-N-methylpyridine-2-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical possibilities to detail actionable, field-proven methodologies for target identification and validation. We will dissect the molecule's structural motifs to build a rational hypothesis for its molecular interactions and then outline a rigorous, multi-pronged experimental strategy to elucidate its precise mechanism of action.

Part 1: Structural Rationale and Putative Target Classes

The molecular architecture of 5-amino-N-methylpyridine-2-sulfonamide offers significant clues to its potential biological activity. By deconstructing the molecule into its constituent pharmacophores—the aminopyridine core and the sulfonamide moiety—we can infer a high probability of interaction with two major classes of enzymes: Carbonic Anhydrases and Protein Kinases .

  • The Sulfonamide Moiety: A Classic Zinc Binder

    The sulfonamide group is a well-established pharmacophore known for its ability to coordinate with zinc ions present in the active sites of metalloenzymes.[1][2] Among the most prominent of these are the carbonic anhydrases (CAs) , a family of enzymes that catalyze the reversible hydration of carbon dioxide.[3][4][5] The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group, mimicking the transition state of the native substrate. Given the prevalence of pyridine-sulfonamide scaffolds in potent CA inhibitors, this enzyme class represents a primary avenue of investigation.[1][2]

  • The Aminopyridine Scaffold: A Privileged Kinase Hinge-Binder

    The 2-aminopyridine structure is a privileged fragment in modern medicinal chemistry, particularly in the design of protein kinase inhibitors .[6] This moiety is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent and selective inhibition. Numerous FDA-approved kinase inhibitors incorporate this scaffold, underscoring its importance in this target class.[7] The presence of this group in 5-amino-N-methylpyridine-2-sulfonamide strongly suggests a potential role in modulating kinase activity.

Beyond these primary target classes, the structural alerts within the molecule warrant consideration of other potential targets, including:

  • Aromatase (CYP19A1): Some sulfonamide derivatives have demonstrated inhibitory activity against aromatase, a key enzyme in estrogen biosynthesis.[8][9]

  • Protozoan Enzymes: The aminopyridine moiety has been explored in the development of drugs against neglected tropical diseases, targeting various protozoan enzymes.[10]

  • Bacterial Dihydropteroate Synthase (DHPS): The classic target of antibacterial sulfonamides, while less likely for a novel derivative without specific design, cannot be entirely ruled out without empirical data.[11]

Part 2: Experimental Workflows for Target Identification and Validation

A multi-faceted approach is essential for the unambiguous identification and validation of the biological targets of 5-amino-N-methylpyridine-2-sulfonamide. This involves both hypothesis-driven targeted assays and unbiased, discovery-oriented techniques.

Hypothesis-Driven Screening: Probing the Prime Suspects

Based on the structural analysis, initial screening efforts should focus on carbonic anhydrases and a representative panel of protein kinases.

A stopped-flow CO₂ hydrase assay is the gold standard for measuring CA activity.[3][5]

Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

  • Enzyme and Compound Preparation:

    • Reconstitute purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) in the appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Prepare a stock solution of 5-amino-N-methylpyridine-2-sulfonamide in DMSO. Create a dilution series to determine the IC₅₀.

  • Assay Procedure:

    • Equilibrate the enzyme solution and a pH indicator solution (e.g., p-nitrophenol) in the stopped-flow instrument at a constant temperature (e.g., 25°C).

    • Rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution.

    • Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a drop in pH.

  • Data Analysis:

    • Calculate the initial rates of reaction from the absorbance curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

ParameterDescription
Enzymes hCA I, hCA II, hCA IX, hCA XII
Substrate CO₂
Detection Spectrophotometric (pH indicator)
Output IC₅₀ / Kᵢ values

A variety of assay formats can be employed to screen for kinase inhibition, with luminescence-based ATP-depletion assays being a common high-throughput method.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction:

    • In a multi-well plate, combine the test compound (5-amino-N-methylpyridine-2-sulfonamide) at various concentrations, a kinase of interest (e.g., a panel of representative serine/threonine and tyrosine kinases), its specific substrate peptide, and ATP.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ATP Depletion Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Determine the IC₅₀ value from the dose-response curve.

ParameterDescription
Enzymes Panel of human protein kinases
Substrate Specific peptide substrate + ATP
Detection Luminescence
Output IC₅₀ values
Unbiased Target Identification: Casting a Wider Net

To identify unanticipated "off-target" effects or novel primary targets, unbiased proteomic approaches are indispensable. Affinity-based chemical proteomics is a powerful technique for this purpose.

G cluster_synthesis Probe Synthesis cluster_capture Target Capture cluster_analysis Analysis start 5-amino-N-methyl- pyridine-2-sulfonamide linker Attach Linker Arm start->linker affinity_tag Conjugate to Affinity Tag (e.g., Biotin) linker->affinity_tag probe Immobilized Affinity Probe affinity_tag->probe incubation Incubate Probe with Lysate probe->incubation lysate Cell or Tissue Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE Separation elution->sds_page digest In-gel Tryptic Digest sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms database Database Search & Protein Identification lc_ms->database

Caption: Workflow for affinity-based chemical proteomics.

Protocol: Affinity Chromatography followed by Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of 5-amino-N-methylpyridine-2-sulfonamide that incorporates a linker arm at a non-critical position for biological activity.

    • Covalently attach an affinity tag, such as biotin, to the linker.

  • Affinity Capture:

    • Immobilize the biotinylated probe on streptavidin-coated beads.

    • Incubate the beads with a complex biological sample (e.g., cell lysate or tissue homogenate).

    • Perform stringent washing steps to remove proteins that bind non-specifically to the beads or the probe.

  • Elution and Identification:

    • Elute the specifically bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein sequence database.

  • Validation:

    • Validate potential hits from the proteomic screen using orthogonal methods, such as Western blotting, surface plasmon resonance (SPR), or enzymatic assays with the purified candidate proteins.

Part 3: Delving into Cellular Mechanisms and Signaling Pathways

Once a primary target is validated, the next critical step is to understand the downstream cellular consequences of its modulation.

Signaling Pathway Analysis

If the validated target is a kinase, for example, it is crucial to identify its downstream substrates and the signaling pathways it regulates.

G compound 5-amino-N-methyl- pyridine-2-sulfonamide kinase Target Kinase (e.g., Kinase X) compound->kinase Inhibition p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->p_substrate downstream Downstream Signaling (e.g., Gene Expression) p_substrate->downstream phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) downstream->phenotype

Caption: Hypothetical signaling pathway modulation.

Protocol: Phospho-Proteomics for Substrate Identification

  • Cell Treatment:

    • Treat cultured cells with 5-amino-N-methylpyridine-2-sulfonamide at a concentration near its IC₅₀ for the target kinase. Include a vehicle control (e.g., DMSO).

  • Protein Extraction and Digestion:

    • Lyse the cells and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Quantitatively compare the phosphopeptide abundance between the treated and control samples.

    • Identify phosphosites that show a significant decrease in phosphorylation upon treatment. The corresponding proteins are putative substrates of the target kinase.

Conclusion

The identification of biological targets for a novel compound like 5-amino-N-methylpyridine-2-sulfonamide requires a systematic and logical progression from hypothesis generation to rigorous experimental validation. The structural motifs present in this molecule strongly implicate carbonic anhydrases and protein kinases as primary target classes. The experimental workflows detailed in this guide, combining targeted enzymatic assays with unbiased chemical proteomics, provide a robust framework for elucidating its mechanism of action. By understanding how this compound interacts with its molecular targets and influences cellular signaling, researchers can unlock its full therapeutic potential.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. MDPI. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]

  • Aminopyridines. EPA. [Link]

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. PubMed. [Link]

  • Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. Semantic Scholar. [Link]

  • 4-Aminopyridine. Wikipedia. [Link]

  • Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. ResearchGate. [Link]

  • Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. Science and Education Publishing. [Link]

  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. [Link]

  • 2-((styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents: Synthesis, Structure-Activity Relationships, and Biological Activities. PubMed. [Link]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. ACS Publications. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PMC. [Link]

  • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][3][4]triazines. PubMed. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Dovepress. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • 5-Aminopyridine-2-sulfonamide. PubChem. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. PMC. [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC. [Link]

Sources

Foundational

Precision Pharmacophore Modeling of Amino-Pyridine Sulfonamides

Executive Summary The amino-pyridine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a cornerstone for inhibitors targeting Carbonic Anhydrases (CA), various Kinases (c-Met, JN...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amino-pyridine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a cornerstone for inhibitors targeting Carbonic Anhydrases (CA), various Kinases (c-Met, JNK), and GPCRs. Its dual-functionality—offering a rigid aromatic linker (pyridine) and a polar, geometry-constrained anchor (sulfonamide)—makes it a potent but challenging candidate for computational modeling.

This guide provides a rigorous, step-by-step workflow for generating high-confidence pharmacophore models for this scaffold. Unlike generic modeling tutorials, this document addresses the specific electronic and conformational nuances of the amino-pyridine sulfonamide moiety, ensuring high enrichment factors (EF) and experimental reproducibility.

Part 1: Structural Basis & Chemical Intelligence

Before initiating software protocols, the modeler must understand the physicochemical behavior of the scaffold to prevent "Garbage In, Garbage Out."

The Protonation Conundrum

The amino-pyridine sulfonamide scaffold contains two competing ionization centers. Failure to assign the correct micro-species at physiological pH (7.4) is the primary cause of model failure.

MoietyTypical pKaBehavior at pH 7.4Pharmacophore Feature
Sulfonamide (-SO₂NH₂) ~10.0Neutral (mostly)HBD (NH) & HBA (O) / ZBG (Zinc Binder)
Pyridine Nitrogen ~5.2 - 6.8Neutral (mostly)HBA (Vector is in-plane with ring)
2-Amino Group N/A (delocalized)NeutralHBD (Exocyclic amine)

Critical Insight: While the pyridine nitrogen is typically an H-bond Acceptor (HBA), substitution at the 2-position (e.g., 2-aminopyridine) can shift the pKa, occasionally allowing protonation or tautomerization (amino vs. imino). Always generate tautomers/protomers prior to alignment.

Binding Modes: The "Chameleon" Effect

This scaffold adapts to two distinct binding environments. Your model must be specific to the target class:

  • The Kinase Hinge Binder (e.g., c-Met, JNK):

    • Mechanism: The pyridine N (acceptor) and the 2-amino group (donor) form a bidentate H-bond network with the kinase hinge region (e.g., interaction with backbone carbonyls and nitrogens).

    • Sulfonamide Role: Solubilizing group or interacts with the "gatekeeper" residue/solvent front.

  • The Metalloenzyme Anchor (e.g., Carbonic Anhydrase):

    • Mechanism: The sulfonamide nitrogen (deprotonated or neutral) coordinates directly with the Zinc (Zn²⁺) ion.

    • Pyridine Role: Provides stacking interactions with hydrophobic pockets (e.g., Val121, Leu198 in hCA II).

Part 2: The Modeling Protocol

Workflow Visualization

The following diagram outlines the decision tree for processing amino-pyridine sulfonamides.

PharmacophoreWorkflow Start Input: 2D Structures Prep Step 1: Curation & Protonation (pH 7.4) Start->Prep Decision Target Structure Available? Prep->Decision LB_Conf Step 2a: Conformational Expansion (Systematic Search on S-N bond) Decision->LB_Conf No (Ligand-Based) SB_Inter Step 2b: Interaction Profiling (PLIF Generation) Decision->SB_Inter Yes (Structure-Based) LB_Align Step 3a: Flexible Alignment (Pyridine Ring as Anchor) LB_Conf->LB_Align Feature Step 4: Feature Abstraction (HBA, HBD, Aro, ZBG) LB_Align->Feature SB_Excl Step 3b: Exclusion Volumes (Define Active Site Shape) SB_Inter->SB_Excl SB_Excl->Feature Validate Step 5: Validation (ROC / Decoy Set) Feature->Validate

Caption: Decision tree for pharmacophore generation. Note the divergence based on structural data availability, converging at feature abstraction.

Step-by-Step Methodology
Step 1: Data Curation & Stereochemistry
  • Action: Remove counter-ions. Standardize the sulfonamide group representation.

  • Technical Nuance: Ensure the sulfonamide sulfur is treated as tetrahedral, not planar. Many older SDF parsers flatten the SO2 group, which ruins the 3D pharmacophore vector alignment.

  • Tool Settings: In MOE/Maestro, enable "Chiralize" and set pH to

    
    .
    
Step 2: Conformational Analysis (The S-N Rotator)

The bond between the pyridine ring and the sulfonamide sulfur is rotatable.

  • Protocol: Perform a systematic conformational search.

  • Constraint: Apply an energy window of 5-10 kcal/mol.

  • Why: The sulfonamide oxygen atoms often form an intramolecular H-bond with the adjacent pyridine protons or substituents, locking the conformation. If you only use the global minimum, you may miss the bioactive conformation.

Step 3: Alignment Strategy
  • Ligand-Based: Do not align on the flexible sulfonamide tail.

    • Anchor: Use the rigid pyridine ring and the 2-amino group.

    • Algorithm: Use a "Maximum Common Substructure" (MCS) alignment first, then refine with "Field-Based" alignment to account for bioisosteres.

  • Structure-Based: Align ligands to the receptor cavity, prioritizing the Hinge Region (Kinases) or the Zinc ion (CA).

Step 4: Feature Definition (The "Code")

Define the features using standard IUPAC pharmacophore codes.

  • Aro (Aromatic): Centered on the Pyridine ring.[1][2]

  • HBA (Acceptor):

    • Vector 1: Pyridine Nitrogen (in-plane).

    • Vector 2: Sulfonamide Oxygens (tetrahedral projection).

  • HBD (Donor):

    • Vector: 2-Amino group (projecting toward hinge carbonyl).

    • Vector: Sulfonamide NH (if interacting with Thr199 in CA).

  • ZBG (Zinc Binder): Specific to Metalloenzymes. Place a sphere on the Sulfonamide Nitrogen if docking into Carbonic Anhydrase.

Part 3: Validation & Quality Control

A model is only as good as its ability to discriminate actives from decoys.

The Decoy Set

Do not use generic decoys (e.g., DUD-E) blindly.

  • Requirement: Generate "Topology-Matched" decoys. They must possess a sulfonamide and a pyridine ring but lack the specific substitution pattern (e.g., 3- vs 4-substitution) that confers activity.

  • Source: Use the Directory of Useful Decoys (DUD-E) but filter for similar molecular weight and LogP.

Metrics

Summarize your validation using the following table format in your report:

MetricThreshold for SuccessInterpretation
AUC (ROC) > 0.75Probability that a random active is ranked higher than a random decoy.
EF (1%) > 10.0The model enriches actives by 10-fold in the top 1% of the database.
Gh (Goodness of Hit) > 0.6Balances recall and precision.

Part 4: Case Study - Carbonic Anhydrase IX (hCA IX)[3]

Context: hCA IX is a hypoxia-induced target in solid tumors. Amino-pyridine sulfonamides are selective inhibitors.

The Interaction Map

Below is the specific interaction map for an amino-pyridine sulfonamide binding to hCA IX, derived from PDB structures (e.g., PDB: 3IAI).

InteractionMap Ligand_Zn Sulfonamide N (Anionic/Neutral) Rec_Zn Zn(II) Ion Ligand_Zn->Rec_Zn Coordination (2.1 Å) Ligand_O Sulfonamide O Rec_Thr199 Thr199 (Gatekeeper) Ligand_O->Rec_Thr199 H-Bond (Acceptor) Ligand_Pyr Pyridine Ring (Hydrophobic) Rec_Val121 Val121 (Hydrophobic) Ligand_Pyr->Rec_Val121 Pi-Alkyl Rec_Leu198 Leu198 (Hydrophobic) Ligand_Pyr->Rec_Leu198 Pi-Alkyl

Caption: Interaction map of Amino-Pyridine Sulfonamide within the hCA IX active site.

Protocol Application
  • Input: Crystal structure of hCA IX complexed with a sulfonamide.

  • Exclusion Volume: Defined by the narrow active site entrance (His64).

  • Result: The model identified that the distance between the Pyridine Ring centroid and the Sulfonamide Sulfur is the critical selectivity filter against the ubiquitous hCA II isoform.

References

  • Eldehna, W. M., et al. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. PubMed Central. [Link]

  • Slazhnieva, T., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.[3] MDPI International Journal of Molecular Sciences. [Link][3]

  • Korb, O., et al. (2018). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. PubMed Central. [Link]

  • Baumgartner, M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Publications (JACS Au). [Link]

  • Ansary, I., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI International Journal of Molecular Sciences. [Link]

Sources

Exploratory

The Unseen Liabilities: A Technical Guide to the Toxicity and Safety Profile of Pyridine Sulfonamide Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the toxicological and safety considerations param...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the toxicological and safety considerations paramount to the development of pyridine sulfonamide compounds. Moving beyond a mere checklist of assays, this document delves into the mechanistic underpinnings of potential toxicities, offers pragmatic, field-proven insights into experimental design, and underscores the importance of a self-validating approach to safety assessment. Our objective is to equip you with the foundational knowledge and practical tools necessary to navigate the complexities of preclinical safety evaluation for this important class of molecules.

Introduction: The Double-Edged Sword of the Pyridine Sulfonamide Scaffold

The pyridine sulfonamide moiety is a privileged structure in modern medicinal chemistry, integral to a wide array of therapeutic agents, from antibacterial and antiviral drugs to kinase inhibitors for cancer therapy.[1][2] The pyridine ring, a bioisostere of a phenyl group, often enhances metabolic stability, permeability, potency, and binding affinity.[3] The sulfonamide group, a versatile hydrogen bond donor and acceptor, is crucial for targeting various enzymes and receptors.[4]

However, this chemical marriage is not without its inherent liabilities. The sulfonamide group is notoriously associated with hypersensitivity reactions, while the pyridine ring can undergo metabolic activation to form potentially toxic species.[5][6] Understanding the interplay between these two moieties is critical for anticipating and mitigating potential safety concerns during drug development.

This guide will dissect the known and potential toxicities of pyridine sulfonamide compounds, providing a strategic framework for their preclinical safety assessment.

Mechanistic Insights into Pyridine Sulfonamide Toxicity

The toxicity profile of a pyridine sulfonamide is a composite of the liabilities of its constituent parts, often amplified or modified by their chemical linkage.

The Specter of Sulfonamide Hypersensitivity

The most well-documented toxicity associated with sulfonamides is a spectrum of hypersensitivity reactions, ranging from mild skin rashes to life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[7] These are not typically IgE-mediated allergic reactions but are often delayed, T-cell mediated responses.[8]

The Hapten Hypothesis and the Role of Reactive Metabolites:

The prevailing mechanism involves the metabolic activation of the sulfonamide to a reactive metabolite that acts as a hapten, covalently binding to cellular proteins to form immunogenic adducts.[5]

  • The Culprit: The Arylamine Moiety: For sulfonamide antibiotics, the presence of an aromatic amine (arylamine) at the N4 position is a key structural alert for hypersensitivity.[7] This group is readily metabolized by cytochrome P450 enzymes, particularly CYP2C9, to a hydroxylamine metabolite.[8]

  • Oxidative Stress and Further Activation: This hydroxylamine is unstable and can be further oxidized to a highly reactive nitroso species.[9] This process can generate reactive oxygen species (ROS), contributing to cellular stress.[10] These reactive metabolites can then bind to proteins, triggering an immune response.

The Influence of the Pyridine Ring:

The presence of a pyridine ring in place of the aniline ring in many non-antibiotic sulfonamides is a key reason for their lower incidence of hypersensitivity reactions.[11] However, the metabolic fate of the pyridine ring itself must be considered.

The Pyridine Moiety: A Metabolic Hotspot

The pyridine ring is susceptible to a range of metabolic transformations, primarily oxidation reactions mediated by cytochrome P450 enzymes and other oxidoreductases.[12][13]

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.[6] While often a detoxification pathway, N-oxides can, in some cases, be reactive or be reduced back to the parent pyridine, participating in futile redox cycling.[14]

  • Hydroxylation: The pyridine ring can be hydroxylated at various positions to form hydroxypyridines (pyridones).[15] Certain hydroxypyridine metabolites, such as 2-hydroxypyridine, have been shown to be hepatotoxic in animal models.[16][17]

The specific P450 isozymes involved in pyridine metabolism can vary depending on the substitution pattern of the ring. CYP3A4 and CYP2C9 have been implicated in the metabolism of some pyridine-containing drugs.[13]

cluster_0 Parent Pyridine Sulfonamide cluster_1 Metabolism cluster_2 Reactive Metabolites cluster_3 Toxicological Outcomes PyridineSulfonamide Pyridine Sulfonamide Metabolism CYP450, FMOs, Peroxidases PyridineSulfonamide->Metabolism Hydroxylamine Hydroxylamine (from any arylamine) Metabolism->Hydroxylamine Oxidation Pyridine_N_Oxide Pyridine N-Oxide Metabolism->Pyridine_N_Oxide N-Oxidation Hydroxypyridine Hydroxypyridine Metabolism->Hydroxypyridine Hydroxylation Nitroso Nitroso Derivative Hydroxylamine->Nitroso Oxidation Hypersensitivity Hypersensitivity (Haptenization) Nitroso->Hypersensitivity Cytotoxicity Direct Cytotoxicity Pyridine_N_Oxide->Cytotoxicity Organ_Toxicity Organ Toxicity (e.g., Hepatotoxicity) Hydroxypyridine->Organ_Toxicity

Caption: Metabolic activation pathways leading to potential toxicities of pyridine sulfonamides.

A Strategic Framework for Preclinical Safety Assessment

A robust preclinical safety assessment program for a novel pyridine sulfonamide should be a tiered, iterative process designed to identify potential liabilities early and to build a comprehensive safety profile for regulatory submission.

In Vitro Toxicity Profiling: The First Line of Defense

In vitro assays are rapid, cost-effective methods for flagging potential toxicities and prioritizing compounds.[18]

This is a fundamental starting point to determine the concentration range at which the compound begins to exert toxic effects on cells.

  • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[19] A reduction in metabolic activity in the presence of the compound suggests cytotoxicity.

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if it's an oncology drug) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well).[20]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of the pyridine sulfonamide compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[22]

    • Add 10-20 µL of the MTT solution to each well.[19][23]

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][23]

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][22]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Given the history of sulfonamides, it is prudent to assess the potential for immune-mediated adverse reactions, even in the absence of a classic arylamine group.

  • Lymphocyte Toxicity Assay (LTA): This assay is particularly valuable for identifying individuals who may be susceptible to drug hypersensitivity reactions. It assesses the ability of a patient's lymphocytes to detoxify reactive drug metabolites.[24] Increased lymphocyte cell death in the presence of the drug and a metabolic activation system (e.g., liver microsomes) suggests a potential for hypersensitivity.[25]

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Collect whole blood from healthy donors (and patients, in a clinical setting) in heparinized tubes.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with sterile PBS.

  • Metabolic Activation System:

    • Prepare a reaction mixture containing a source of metabolic enzymes, such as phenobarbital-induced rat liver microsomes or human liver microsomes.

    • Include an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support P450 activity.

  • Cell Culture and Treatment:

    • Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well.[26]

    • Add the pyridine sulfonamide compound at various concentrations, both with and without the metabolic activation system.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for a designated period.

  • Assessment of Cell Viability:

    • Cell viability can be assessed using various methods, including:

      • Trypan Blue Exclusion: A simple method where viable cells with intact membranes exclude the dye.[18]

      • MTT Assay: As described previously, to measure metabolic activity.[27]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each condition compared to the appropriate controls (cells with no drug, cells with drug but no metabolic activation).

    • An increased cytotoxicity in the presence of the metabolic activation system suggests the formation of toxic metabolites.

In Vivo Toxicology Studies: The Whole-System Perspective

In vivo studies are essential for understanding the complex interactions of a compound within a living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties and its potential for systemic and organ-specific toxicities.[12]

This study provides an initial assessment of the compound's toxicity after a single oral dose and helps to classify the compound according to the Globally Harmonised System (GHS).[28] It uses a stepwise procedure with a small number of animals.[18]

  • Animal Selection and Acclimation:

    • Use a single sex of a standard rodent species (typically female rats, as they are often more sensitive).[29]

    • Acclimate the animals to the laboratory conditions for at least five days.[29]

  • Dosing and Administration:

    • Fast the animals overnight before dosing.[30]

    • Administer the pyridine sulfonamide compound as a single oral dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information. If no information is available, a starting dose of 300 mg/kg is often used.[29][30]

    • Initially, dose a group of three animals.

  • Observation:

    • Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days.[29]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

    • Record animal body weights just before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • The outcome of the first group of animals determines the next step:

      • If mortality is observed in two or three animals, the test is stopped, and the compound is classified in the corresponding toxicity category.

      • If one animal dies, the test is repeated with three more animals at the same dose level.

      • If no animals die, the next higher dose level is administered to a new group of three animals.

    • This stepwise dosing continues until a clear toxic effect is observed or the highest dose level (2000 mg/kg) is reached without mortality.

  • Pathology:

    • At the end of the observation period, all animals are humanely euthanized.

    • Conduct a gross necropsy on all animals and record any pathological changes.

Start Start: Select Initial Dose (e.g., 300 mg/kg) Dose_Group1 Dose Group 1 (3 female rats) Start->Dose_Group1 Observe_14_Days Observe for 14 Days (Mortality, Clinical Signs) Dose_Group1->Observe_14_Days Decision1 Outcome? Observe_14_Days->Decision1 Mortality_2_or_3 2 or 3 Deaths Decision1->Mortality_2_or_3 Mortality_1 1 Death Decision1->Mortality_1 Mortality_0 0 Deaths Decision1->Mortality_0 Stop_Classify Stop and Classify Toxicity Mortality_2_or_3->Stop_Classify Dose_Group2 Dose Group 2 (3 more rats at same dose) Mortality_1->Dose_Group2 Dose_Higher Proceed to Higher Dose (e.g., 2000 mg/kg) Mortality_0->Dose_Higher Observe_Group2 Observe for 14 Days Dose_Group2->Observe_Group2 Decision2 Total Deaths? Observe_Group2->Decision2 Decision2->Stop_Classify Dose_Lower Consider Lower Dose (e.g., 50 mg/kg) Decision2->Dose_Lower

Caption: A simplified workflow for an in vivo acute oral toxicity study following the OECD 423 guideline.

Delving Deeper: Investigating Off-Target Effects and Predictive Toxicology
  • Off-Target Screening: For compounds intended for specific targets (e.g., kinases), screening against a panel of other receptors, enzymes, and ion channels can reveal potential off-target liabilities that could lead to unexpected toxicities. Many sulfonamide-based inhibitors lack absolute isoform selectivity, which can result in off-target effects.[31]

  • Toxicogenomics: This emerging field uses gene expression profiling to create a "toxicological signature" of a compound.[32] By comparing the gene expression changes induced by a novel pyridine sulfonamide to those of known toxicants, it may be possible to predict potential liabilities before they are observed in traditional toxicology studies.[33]

Data Presentation and Interpretation

Clear and concise presentation of toxicity data is crucial for informed decision-making.

Table 1: Representative In Vitro Cytotoxicity Data for Pyridine Sulfonamide Compounds
Compound IDCell LineAssay TypeEndpointValue (µg/mL)Reference
15c VeroCytotoxicityCC50250[34]
VeroAntiviral (HSV-1)IC5090[34]
15d VeroCytotoxicityCC50220[34]
VeroAntiviral (HSV-1)IC5090[34]
2 MCF7CytotoxicityIC50 (48h)190.67[29]
MCF7CytotoxicityIC50 (72h)152.56[29]
5 MCF7CytotoxicityIC50 (48h)163.35[29]
MCF7CytotoxicityIC50 (72h)161.08[29]

Note: This table presents a selection of publicly available data and is not exhaustive. Direct comparison of values should be made with caution due to variations in experimental conditions.

Conclusion and Future Perspectives

The pyridine sulfonamide scaffold will undoubtedly continue to be a valuable asset in the drug discovery toolbox. However, a proactive and mechanistically informed approach to safety assessment is non-negotiable. By integrating early in vitro screening for general cytotoxicity and immune-mediated liabilities with well-designed in vivo studies, drug development teams can identify and mitigate potential risks, ultimately increasing the likelihood of clinical success.

The future of predictive toxicology for this class of compounds lies in the integration of in silico models, toxicogenomics, and a deeper understanding of the structure-activity relationships that govern not only efficacy but also toxicity. As our understanding of the metabolic fate and off-target interactions of these molecules grows, so too will our ability to design safer, more effective medicines.

References

  • Comparison of the effects of pyridine and its metabolites on rat liver and kidney. (n.d.). PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. (n.d.). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). YouTube. [Link]

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (n.d.). PMC. [Link]

  • The Lymphocyte Toxicity Assay. (n.d.). Western University. [Link]

  • Steps of the lymphocyte toxicity assay (LTA). MICs = microsomes; MTT =... (n.d.). ResearchGate. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). PMC. [Link]

  • A novel lymphocyte toxicity assay to assess drug hypersensitivity syndromes. (2000, October 15). PubMed. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). YouTube. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC. [Link]

  • The enzymatic reduction of pyridine N-oxide derivatives: The role of their electron accepting potency. (n.d.). ResearchGate. [Link]

  • Using transcriptomics in toxicology: toxicogenomics. (n.d.). Wepredic. [Link]

  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. (n.d.). PMC. [Link]

  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (n.d.). PMC. [Link]

  • The role of in vitro testing in pharmacovigilance for ß-lactam-induced serum sickness-like reaction: A pilot study. (2022, August 30). Frontiers. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023, April 4). PubMed. [Link]

  • Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. (2005, May 15). PubMed. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020, September 29). ACS Omega. [Link]

  • Time-course of Toxicity of Reactive Sulfonamide Metabolites. (n.d.). PubMed. [Link]

  • Mechanistic perspectives on sulfonamide-induced cutaneous drug reactions. (2002, August 15). PubMed. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022, July 21). Dove Press. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30). European Journal of Chemistry. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]

  • Sulfonamide-induced cutaneous drug reactions: role of bioactivation, oxidative stress and folate deficiency. (n.d.). University of Iowa. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). AIR Unimi. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). PMC. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). [Link]

  • Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. (n.d.). Frontiers. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]

  • Sulfonamide (medicine). (n.d.). In Wikipedia. [Link]

  • Role of Cytochrome P450 In Drug Metabolism. (2024, October 25). MicroDigest. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 5-amino-N-methylpyridine-2-sulfonamide

Abstract & Strategic Overview This application note details a validated, four-step synthetic route for 5-amino-N-methylpyridine-2-sulfonamide , a privileged scaffold in kinase inhibitor and GPCR ligand discovery. While d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a validated, four-step synthetic route for 5-amino-N-methylpyridine-2-sulfonamide , a privileged scaffold in kinase inhibitor and GPCR ligand discovery.

While direct chlorosulfonation of pyridine rings is common, the electron-deficient nature of the 5-nitropyridine precursor renders electrophilic aromatic substitution ineffective. Therefore, this protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy followed by Oxidative Chlorination . This "Benzyl Mercaptan Route" is selected for its high reproducibility, safety profile, and scalability compared to the use of gaseous methanethiol or unstable diazonium intermediates.
Retrosynthetic Logic

The synthesis is designed around the activation of the C2 position by the C5-nitro group:

  • Activation: The nitro group facilitates

    
     displacement of the C2-chloride.
    
  • Masking: Benzyl mercaptan serves as a "masked" sulfonyl chloride precursor.

  • Differentiation: The sulfonamide is established before the nitro reduction to prevent chemoselectivity issues (e.g., sulfonylation of the aniline).

Synthetic Workflow & Mechanism

Total Synthesis Pathway

The following Graphviz diagram outlines the critical path and decision nodes for this synthesis.

SynthesisWorkflow Start 2-Chloro-5-nitropyridine Step1 Step 1: S_NAr (BnSH, K2CO3) Start->Step1 Inter1 2-(Benzylthio)-5- nitropyridine Step1->Inter1 Yield: ~90-95% Step2 Step 2: Oxidative Chlorination (Cl2 or NCS, AcOH) Inter1->Step2 Inter2 5-Nitropyridine-2- sulfonyl chloride Step2->Inter2 In situ generation Step3 Step 3: Amidation (MeNH2, THF) Inter2->Step3 Inter3 5-Nitro-N-methylpyridine- 2-sulfonamide Step3->Inter3 Yield: ~80% Step4 Step 4: Reduction (H2, Pd/C) Inter3->Step4 Final TARGET: 5-Amino-N-methylpyridine- 2-sulfonamide Step4->Final Yield: >95%

Caption: Linear synthetic workflow from commercially available 2-chloro-5-nitropyridine to the target amine.

Detailed Experimental Protocols

Step 1: Thiolation (S_NAr Displacement)

Objective: Introduction of the sulfur handle at the C2 position. Precursor: 2-Chloro-5-nitropyridine (CAS: 4548-45-2)[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Chloro-5-nitropyridine 1.0 Substrate
Benzyl Mercaptan (BnSH) 1.1 Nucleophile

| Potassium Carbonate (


) | 1.5 | Base |
| Acetonitrile (MeCN) | - | Solvent (0.5 M) |

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous MeCN.

  • Addition: Add

    
     (1.5 eq) followed by the dropwise addition of Benzyl Mercaptan (1.1 eq) at room temperature.
    
    • Note: The reaction is mildly exothermic. Use a water bath if scaling >10g.

  • Reaction: Stir at reflux (80°C) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] The starting chloride should be fully consumed.

  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the resulting yellow solid with cold ethanol or recrystallize from EtOH/Water to afford 2-(benzylthio)-5-nitropyridine .

    • Expected Yield: 90–95%.

    • Appearance: Yellow crystalline solid.

Step 2 & 3: Oxidative Chlorination & Amidation (Telescoped)

Objective: Conversion of the sulfide to sulfonyl chloride and immediate trapping with methylamine. Critical Safety Note: Sulfonyl chlorides of electron-deficient pyridines are hydrolytically unstable. This step is best performed "one-pot" or with rapid processing.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-(Benzylthio)-5-nitropyridine 1.0 Substrate
N-Chlorosuccinimide (NCS) 4.0 Oxidant/Chlorinating Agent
2N HCl (aq) 2.0 mL/mmol Acid Activator
Acetonitrile - Solvent

| Methylamine (2M in THF) | 5.0 | Amine Nucleophile |

Protocol:

  • Chlorination: Suspend the sulfide (Step 1 product) in Acetonitrile/2N HCl (5:1 ratio). Cool to 0°C.

  • Oxidation: Add NCS (4.0 eq) portion-wise over 20 minutes, maintaining temperature <10°C.

    • Mechanistic Insight: The NCS/HCl system generates

      
       in situ, which oxidizes the sulfur to the sulfonyl chloride (
      
      
      
      ) and cleaves the benzyl group as benzyl chloride.
  • Quench/Extraction: Once the starting material is consumed (approx.[3] 1h), dilute with cold water and extract rapidly with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry the organic layer over anhydrous

    
     for 5 minutes (keep cold). Filter into a fresh flask. Do not concentrate to dryness  if possible; use the solution directly to avoid decomposition.
    
  • Amidation: Cool the DCM solution of the sulfonyl chloride to 0°C.

  • Coupling: Add Methylamine (2M in THF, 5.0 eq) dropwise. The excess amine acts as a scavenger for the HCl generated.

  • Completion: Stir at RT for 1 hour.

  • Workup: Wash with 1N HCl (to remove excess methylamine), then Brine. Dry (

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient) affords 5-nitro-N-methylpyridine-2-sulfonamide .

    • Expected Yield: 75–85% (over 2 steps).

Step 4: Nitro Reduction

Objective: Clean reduction of the nitro group to the final amine.[4]

Reagents & Stoichiometry:

Reagent Loading Role
5-Nitro-N-methylpyridine-2-sulfonamide 1.0 eq Substrate
10% Pd/C 10 wt% Catalyst

| Hydrogen (


) | Balloon (1 atm) | Reductant |
| Methanol (MeOH) | - | Solvent |

Protocol:

  • Inerting: Dissolve the nitro compound in MeOH. Add the Pd/C catalyst carefully under a nitrogen stream (pyrophoric risk).

  • Hydrogenation: Purge the flask with

    
     gas (balloon or bubbler). Stir vigorously at RT for 4–6 hours.
    
  • Monitoring: Monitor by LCMS for the disappearance of the nitro peak (M+) and appearance of the amine (M-30+2 = M-28 mass shift usually, but here

    
     loss + 
    
    
    
    gain).
    • Target Mass: MW ~187.2.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product usually solidifies upon drying.

    • Purification: If necessary, recrystallize from Isopropanol.

Analytical Data Summary (Expected)

CompoundAnalytical CheckpointKey Features
Intermediate 1 (Sulfide)1H NMR (

)

4.5 (s, 2H,

-Ph), 7.2-7.4 (m, 5H, Ph), Pyridine protons.
Intermediate 2 (Nitro-Sulfonamide)1H NMR (

)

2.6 (d, 3H,

), 7.8 (q,

), 8.5 (d, Py-H), 9.2 (s, Py-H).
Final Target (Amino-Sulfonamide)LCMS (ESI+)

Troubleshooting & Critical Parameters

"The Unstable Chloride"

The most common failure mode is the hydrolysis of 5-nitropyridine-2-sulfonyl chloride back to the sulfonic acid (which does not react with amines).

  • Symptom: Low yield in Step 3; recovery of water-soluble acidic material.

  • Solution: Ensure the DCM extraction in Step 2 is fast and cold. Ensure the Methylamine addition is immediate. Do not store the sulfonyl chloride.

Safety: Chlorine Gas

While this protocol uses NCS/HCl to generate


in situ, active chlorine gas is present.
  • Control: All oxidative chlorination steps must be performed in a well-ventilated fume hood.

  • Quench: Quench excess oxidant with saturated Sodium Thiosulfate (

    
    ) before disposal.
    

References

  • General Synthesis of Pyridine Sulfonamides

    • European Journal of Chemistry.[2][5] (2021).[2][5][6][7] "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent." (Describes general amidation conditions for pyridine sulfonyl chlorides).

  • Oxidative Chlorination Methodology

    • Organic & Biomolecular Chemistry. (Recent Advances).[4][8] "Recent advances in oxidative chlorination."[5] (Validates the NCS/HCl or

      
       oxidative cleavage of sulfides to sulfonyl chlorides). 
      
  • Nitro Reduction Protocols

    • ACS Publications. (2016).[5][6] "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." (Review of hydrogenation and Fe-based reductions compatible with sulfonamides).

  • Precursor Synthesis (2-Chloro-5-nitropyridine)

    • Google Patents. "Preparation method of 2-chloro-5-nitropyridine."[1][3][7][9][10] (CN111170933A). (Provides background on the industrial preparation of the starting material).

Sources

Application

Application Note: Optimized Reaction Conditions for Sulfonamide Formation on Pyridine Scaffolds

Executive Summary Sulfonamides containing pyridine rings are foundational pharmacophores in medicinal chemistry, frequently utilized as bioisosteres in anti-diabetic, anti-inflammatory, and antimicrobial drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides containing pyridine rings are foundational pharmacophores in medicinal chemistry, frequently utilized as bioisosteres in anti-diabetic, anti-inflammatory, and antimicrobial drug development[1]. However, the synthesis of these linkages—whether through the N-sulfonylation of aminopyridines or the amidation of pyridine sulfonyl chlorides—presents distinct chemoselectivity and reactivity challenges. This application note provides a comprehensive, self-validating guide to the mechanistic logic, quantitative condition screening, and step-by-step experimental protocols required to successfully synthesize pyridine-based sulfonamides.

Mechanistic Insights & Causality: The "Why" Behind the Chemistry

As a synthetic chemist, navigating sulfonamide formation on a pyridine scaffold requires managing the inherent bifunctional reactivity of the pyridine ring.

The Chemoselectivity Challenge

Aminopyridines possess both an exocyclic primary/secondary amine and an endocyclic pyridine nitrogen. The endocyclic nitrogen is often more basic and nucleophilic. If a sulfonyl chloride is introduced without a highly effective acid scavenger, the reaction generates one equivalent of hydrochloric acid (HCl). This HCl immediately protonates the exocyclic amine, rendering it unreactive. Consequently, the sulfonyl chloride may erroneously attack the endocyclic nitrogen, forming non-productive N-sulfonylpyridinium salts or leading to substrate dimerization[2][3].

The Role of Pyridine as a Dual-Action Reagent

To circumvent this, pyridine is frequently employed not just as an acid scavenger, but as a nucleophilic catalyst[2].

  • Acid Scavenging: With a pKa of ~5.2, the pyridinium ion is sufficiently basic to neutralize the generated HCl without causing unwanted side reactions with the electrophile.

  • Nucleophilic Catalysis: Pyridine reacts directly with less reactive sulfonyl chlorides to form a highly electrophilic sulfonylpyridinium salt intermediate. This intermediate lowers the activation energy barrier for the subsequent nucleophilic attack by the exocyclic amine, regenerating the pyridine catalyst in the process[2].

Controlling Disulfonylation

A common artifact in sulfonamide synthesis is over-reaction, yielding disulfonamides. This is mechanistically driven by the increased acidity of the newly formed sulfonamide proton. To prevent this, protocols must utilize a stoichiometric excess of the amine (typically 1.1 to 1.3 equivalents, or up to 8.5 equivalents for volatile amines like ammonia) relative to the sulfonyl chloride, alongside strict temperature control (addition at 0 °C)[4][5].

ReactionLogic RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate Sulfonylpyridinium Salt (Highly Reactive) RSO2Cl->Intermediate + Pyridine Base (Fast Activation) PyBase Pyridine Base (Nucleophilic Catalyst) PyBase->Intermediate Product Pyridyl Sulfonamide (Target Product) Intermediate->Product + Aminopyridine (Rate-Determining) Byproduct Pyridinium Chloride (Acid Scavenged) Intermediate->Byproduct HCl Neutralization Amine Aminopyridine (Nucleophile) Amine->Product

Caption: Mechanistic logic of pyridine-catalyzed sulfonylation avoiding endocyclic N-attack.

Quantitative Data & Condition Screening

The following table summarizes field-validated reaction conditions for both the amidation of pyridine sulfonyl chlorides and the N-sulfonylation of aminopyridines. This data allows researchers to select optimal parameters based on substrate reactivity.

Reaction TypeElectrophile (1.0 eq)NucleophileSolventBase / CatalystTempTimeYieldRef
Amidation Pyridine-3-sulfonyl chlorideAmmonia (8.5 eq)THFNone (NH₃ excess)RT1 h71%[4]
Amidation Pyridine sulfonyl chlorideAliphatic Amine (1.0 eq)DCMDIPEA (3.0 eq)RT15 h>80%[6]
N-Sulfonylation 4-Toluenesulfonyl chloride4-Aminopyridine (1.0 eq)DCMPyridine (2 mol%)RT5 h88%[7]
N-Sulfonylation Benzenesulfonyl chloride2-Aminopyridine (1.0 eq)PyridinePyridine (Neat)0 °C to RT12 h63%[8]
N-Sulfonylation Aryl sulfonyl chloride2-Aminopyridine (1.3 eq)PyridinePyridine (Neat)120 °C (MW)15 min66%[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the physical or chemical rationale to ensure researchers can troubleshoot in real-time.

Protocol A: Batch Synthesis of Pyridine-3-sulfonamides

Use case: Coupling highly reactive pyridine-3-sulfonyl chlorides with aliphatic or aromatic amines.

Reagents:

  • Pyridine-3-sulfonyl chloride (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (5 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask flushed with nitrogen, dissolve the amine (1.1 eq) and DIPEA (3.0 eq) in anhydrous DCM.

    • Causality: DIPEA is chosen over pyridine here because its steric bulk prevents it from acting as a competing nucleophile, while its strong basicity efficiently scavenges HCl[6].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Pyridine-3-sulfonyl chloride (1.0 eq) dropwise (if in solution) or in small portions (if solid).

    • Causality: The 0 °C environment controls the exothermic nature of the coupling, suppressing the formation of disulfonamides.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 15 hours.

  • Quench & Work-up (Self-Validation): Quench the reaction with water (2 mL/mmol). Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine[4].

    • Causality: The NH₄Cl wash (pH ~5.5) is critical. It is acidic enough to protonate and remove unreacted aliphatic amines and DIPEA into the aqueous layer, but not acidic enough to protonate the weakly basic pyridine-sulfonamide product, ensuring high purity without chromatography.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dry under high vacuum at 40 °C to afford the product[4].

Protocol B: Microwave-Assisted N-Sulfonylation of Aminopyridines

Use case: Overcoming the poor nucleophilicity of electron-deficient aminopyridines.

Reagents:

  • Aminopyridine (1.3 eq)

  • Aryl/Alkyl Sulfonyl Chloride (1.0 eq)

  • Anhydrous Pyridine (2 mL per mmol)

Step-by-Step Methodology:

  • Preparation: To a heat-gun dried microwave vessel equipped with a magnetic stir bar, add the aminopyridine (1.3 eq) and dissolve in anhydrous pyridine[5].

    • Causality: Using a 1.3 molar excess of the aminopyridine relative to the sulfonyl chloride is a proven strategy to statistically eliminate disulfonamide side-product generation[5].

  • Electrophile Addition: Add the sulfonyl chloride (1.0 eq) in one portion. Seal the vessel.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 120 °C for exactly 15 minutes[5].

    • Causality: Aminopyridines are notoriously poor nucleophiles due to the electron-withdrawing nature of the endocyclic nitrogen. Microwave dielectric heating rapidly overcomes this activation energy barrier, reducing reaction times from 12+ hours to 15 minutes[5].

  • Quench & Work-up (Self-Validation): Upon cooling to room temperature, dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer with 4 M HCl (2 × 15 mL)[5].

    • Causality: The aggressive 4 M HCl wash is specifically designed to completely protonate and extract the pyridine solvent and the slight excess of unreacted aminopyridine into the aqueous phase. The resulting sulfonamide product, being highly electron-deficient and neutral/acidic, remains safely in the organic Ethyl Acetate layer[5].

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the target sulfonamide.

ExperimentalWorkflow Step1 1. Reagent Prep Dry Solvent + Amine Step2 2. Electrophile Add R-SO2Cl at 0°C Step1->Step2 Step3 3. Reaction Stir RT or MW 120°C Step2->Step3 Step4 4. Quench Wash with NH4Cl/HCl Step3->Step4 Step5 5. Isolation Evaporation & Dry Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of pyridine sulfonamides.

References

Sources

Method

In vitro assay protocols for 5-amino-N-methylpyridine-2-sulfonamide

Application Note: In Vitro Profiling of 5-amino-N-methylpyridine-2-sulfonamide Introduction & Scope 5-amino-N-methylpyridine-2-sulfonamide (Structure: Pyridine ring substituted with a primary amine at C5 and an N-methyls...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 5-amino-N-methylpyridine-2-sulfonamide

Introduction & Scope

5-amino-N-methylpyridine-2-sulfonamide (Structure: Pyridine ring substituted with a primary amine at C5 and an N-methylsulfonamoyl group at C2) represents a critical scaffold in medicinal chemistry.[1][2] It serves two primary roles in drug discovery:

  • Synthetic Intermediate: A key building block for Factor Xa inhibitors (e.g., Edoxaban analogs) and Syk inhibitors, where the sulfonamide provides hydrogen-bonding interactions within the active site.[1]

  • Pharmacological Fragment: A "privileged structure" for targeting metalloenzymes, specifically Carbonic Anhydrases (CAs) . The sulfonamide moiety acts as a Zinc-binding group (ZBG), while the pyridine ring dictates isoform selectivity (e.g., hCA II vs. hCA IX).[1][2]

This Application Note provides a validated assay cascade to characterize this molecule. Unlike generic protocols, these methods address the specific physicochemical liabilities of the aminopyridine sulfonamide class: pH-dependent solubility and oxidative instability of the electron-rich amine .[1]

Assay Cascade Visualization

The following workflow outlines the logical progression from physicochemical validation to biological activity and metabolic profiling.

AssayCascade Start Test Compound: 5-amino-N-methylpyridine- 2-sulfonamide Step1 1. Kinetic Solubility (pH 7.4 buffer) Start->Step1 Decision1 Soluble > 50 µM? Step1->Decision1 Decision1->Start No (Formulate) Step2 2. Target Engagement (hCA II Inhibition Assay) Decision1->Step2 Yes Step3 3. Metabolic Stability (Liver Microsomes + NADPH) Decision1->Step3 Yes Output Lead Optimization Data Package Step2->Output Step3->Output

Figure 1: Integrated assay workflow. Solubility is the gatekeeper step to ensure accurate biological readouts.[1]

Protocol 1: Kinetic Solubility (Nephelometry)

Rationale: Pyridine sulfonamides exhibit amphoteric nature.[3] The sulfonamide proton is acidic (pKa ~10), while the pyridine nitrogen and aniline amine are basic (pKa ~3-5).[1][2] At physiological pH (7.4), the molecule is largely neutral, potentially limiting solubility.[1] Nephelometry is preferred over absorbance to detect microprecipitation that can cause false positives in enzymatic assays.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • DMSO (anhydrous).[2]

  • Nephelometer (e.g., BMG LABTECH NEPHELOstar or similar plate reader).[1]

Procedure:

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution Series: In a 96-well clear plate, spike DMSO stock into PBS to achieve final concentrations of 1, 3, 10, 30, 100, and 300 µM. Ensure final DMSO concentration is constant (e.g., 1%).[1]

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scatter.

  • Analysis: The solubility limit is defined as the concentration where scattering intensity exceeds 3x the background (buffer blank).

Expert Insight:

Critical Check: If the compound precipitates at <10 µM, switch to a Thermodynamic Solubility protocol (24h shake-flask with HPLC quantification) to distinguish between kinetic metastability and true insolubility.[1][2]

Protocol 2: Carbonic Anhydrase II Inhibition (Esterase Activity)

Rationale: While CAs are hydrases (catalyzing CO₂ hydration), they also possess esterase activity.[1] The hydrolysis of 4-nitrophenyl acetate (4-NPA) is a robust, high-throughput surrogate assay.[1][2] The 5-amino-N-methylpyridine-2-sulfonamide scaffold mimics the transition state, binding the Zn²⁺ ion in the active site.[1][2]

Mechanism of Action:

CAMechanism Enzyme hCA II Active Site (Zn2+) Complex Enzyme-Inhibitor Complex (Sulfonamide N coordinates Zn2+) Enzyme->Complex + Inhibitor Product Product: 4-Nitrophenol (Yellow) Abs @ 405 nm Enzyme->Product + Substrate (Catalysis) Substrate Substrate: 4-Nitrophenyl Acetate Substrate->Product Inhibitor Inhibitor: 5-amino-N-methylpyridine- 2-sulfonamide Inhibitor->Complex Complex->Product Blocked

Figure 2: Competitive inhibition mechanism. The sulfonamide displaces the zinc-bound water/hydroxide, preventing substrate hydrolysis.[1][4]

Materials:

  • Enzyme: Human Recombinant Carbonic Anhydrase II (hCA II).[2]

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1][2] Dissolve in acetonitrile (stable for 4h).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM Na₂SO₄.

    • Note: Do NOT use Phosphate buffer; phosphate anions inhibit CAs.

    • Note: Do NOT use Tris buffer if testing esterase activity, as Tris can catalyze non-enzymatic hydrolysis of esters. (HEPES is the gold standard here).

Step-by-Step Protocol:

  • Preparation: Dilute hCA II enzyme to 100 nM in Assay Buffer.

  • Inhibitor Addition: Add 10 µL of test compound (diluted in buffer/DMSO, max 5% DMSO final) to 80 µL of Enzyme solution in a 96-well clear microplate.

  • Pre-incubation: Incubate for 15 minutes at 25°C to allow the sulfonamide to coordinate with the Zinc active site.

  • Reaction Start: Add 10 µL of 3 mM 4-NPA substrate (Final conc: 0.3 mM).

  • Kinetic Read: Immediately monitor Absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
    • 
      [1][2]
      
    • Fit to the Hill equation to determine IC₅₀.

Troubleshooting:

  • High Background: 4-NPA hydrolyzes spontaneously.[1][2] Always run a "No Enzyme" blank and subtract this rate from all wells.

Protocol 3: Metabolic Stability (Microsomal Stability)

Rationale: The 5-amino group is a metabolic "soft spot."[1][2] It is susceptible to:

  • N-Acetylation: via N-acetyltransferases (NAT1/NAT2), common for sulfonamides (e.g., sulfamethoxazole).[1][2]

  • Oxidation: via Cytochrome P450s. This assay determines the Intrinsic Clearance (

    
    ) using Human Liver Microsomes (HLM).[1][2]
    

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1][2]

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1][2]

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1][2]

Protocol:

  • Pre-incubation: Mix HLM (final 0.5 mg/mL) and test compound (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

    • Note: Unlike the CA assay, Phosphate buffer is standard here.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Ice-cold Acetonitrile. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent ion [M+H]+.[1][2]

    • Optional: Monitor for +42 Da shift (Acetylation) or +16 Da shift (Hydroxylation) to identify metabolites.[1][2]

Data Presentation Table:

Parameter Definition Calculation

| ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


  | Depletion Rate Constant | Slope of 

vs. Time | |

| Half-life |

| |

| Intrinsic Clearance |

|[1][2]

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Nocentini, A., et al. (2019).[1] "Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion." Expert Opinion on Drug Discovery, 14(11), 1175-1189.[1][2] Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability and Solubility protocols). Link

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[2] "In Vitro ADME and PK Studies." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-amino-N-methylpyridine-2-sulfonamide

Introduction Improving the aqueous solubility of 5-amino-N-methylpyridine-2-sulfonamide requires a nuanced understanding of its physicochemical properties. As a researcher, you are likely encountering precipitation at ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Improving the aqueous solubility of 5-amino-N-methylpyridine-2-sulfonamide requires a nuanced understanding of its physicochemical properties. As a researcher, you are likely encountering precipitation at physiological pH (7.[1][2]4) or "crashing out" upon dilution from DMSO stocks.[1][2]

This molecule presents a classic "solubility trough" due to its amphoteric nature:

  • Weakly Basic: The pyridine ring nitrogen and the 5-amino group can accept protons (low pH solubility).[1]

  • Weakly Acidic: The N-methylsulfonamide moiety retains one acidic proton (

    
    ) that can be deprotonated (high pH solubility).[1]
    
  • Neutral Species: At neutral pH, the molecule is predominantly unionized and exhibits its lowest thermodynamic solubility.[2]

This guide provides three validated workflows to overcome these limitations, moving from simple buffer adjustments to advanced excipient strategies.

Module 1: pH-Dependent Solubilization (The "U-Curve" Strategy)

The Science: Solubility is governed by the Henderson-Hasselbalch equation.[3][4] For an amphoteric compound, solubility increases exponentially as you move away from its isoelectric range.[2] Your goal is to ionize the molecule in situ.[2]

Protocol A: Determining the Optimal pH Window

Do not blindly guess. Perform this rapid "3-Point Check" before starting your main assay.

  • Prepare 3 Buffers (100 mM):

    • Acidic: Citrate or Acetate Buffer (pH 4.[1][2]0) — Targets protonation of the pyridine/aniline nitrogens.

    • Neutral: Phosphate Buffered Saline (pH 7.[1][2]4) — The likely point of failure (baseline).[1]

    • Basic: Glycine-NaOH or Borate Buffer (pH 9.[1][2]5) — Targets deprotonation of the sulfonamide nitrogen.

  • Saturation Test: Add excess compound to each buffer. Vortex for 1 hour at RT.[1][2]

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via HPLC-UV or LC-MS.

Expected Outcome: You will likely observe a "U-shaped" solubility profile.[1][2] If the assay tolerates it, shifting the buffer pH to 4.5 or 8.5 often yields a 10-100x solubility increase compared to pH 7.4.

Visualization: Solubility Decision Matrix

SolubilityMatrix Start Start: Compound Precipitates at pH 7.4 CheckAssay Check Assay pH Tolerance Start->CheckAssay CanShift Can assay run at pH < 5 or pH > 8? CheckAssay->CanShift YesAcid Shift to pH 4.0-5.0 (Protonate Pyridine N) CanShift->YesAcid Acid Tolerant YesBase Shift to pH 8.5-9.0 (Deprotonate Sulfonamide) CanShift->YesBase Base Tolerant NoShift pH must remain 7.4 CanShift->NoShift Strict pH 7.4 UseCosolvent Go to Module 2: Cosolvents (DMSO) NoShift->UseCosolvent

Figure 1: Decision matrix for determining if pH modification is a viable strategy for your specific assay conditions.

Module 2: Cosolvent Systems (DMSO & PEG)

The Science: When pH modification is impossible (e.g., cell-based assays requiring physiological pH), cosolvents lower the dielectric constant of the medium, disrupting water-water interactions and accommodating the hydrophobic aromatic rings.

Critical Warning: The "Crash-Out" Phenomenon

A common error is adding pure DMSO stock directly to the cell media. This creates a local region of supersaturation, causing immediate, often invisible, micro-precipitation.

Protocol B: The Intermediate Dilution Step

Goal: Safely transfer the compound from 100% DMSO to Aqueous Buffer.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO (e.g., 10 mM or 20 mM).[1][2]

  • Prepare Intermediate (Optional but Recommended): Dilute the DMSO stock into PEG-400 (Polyethylene Glycol) or Propylene Glycol first.[1]

    • Ratio: 1 part DMSO Stock : 4 parts PEG-400.[2]

  • Final Dilution: Slowly add the Stock (or Intermediate) to the aqueous buffer while vortexing.

Table 1: Recommended Cosolvent Limits for Biological Assays

Assay TypeMax DMSO %Max PEG-400 %Notes
Enzymatic (Biochemical) 1.0% - 5.0%5.0% - 10.0%Enzymes are generally robust; check activity controls.[1][2]
Cell-Based (Immortalized) 0.1% - 0.5%< 1.0%High DMSO can induce differentiation or apoptosis [1].[1][2]
Primary Cells / Stem Cells < 0.1%< 0.5%Extremely sensitive to osmotic stress.[1][2]
In Vivo (IV/IP) 5% - 10%20% - 40%Requires formulation (e.g., 5% DMSO / 40% PEG / Water).[1]

Module 3: Excipient-Assisted Solubilization (Cyclodextrins)

The Science: If pH and cosolvents fail, Cyclodextrins (CDs) are the gold standard.[1] Sulfonamides are known to form stable inclusion complexes with


-Cyclodextrins [2].[2] The hydrophobic pyridine/sulfonamide core inserts into the CD cavity, while the hydrophilic CD exterior interacts with water.

Recommended Excipient: Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
(e.g., Captisol®) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1] These are safer and more soluble than native

-CD.[2]
Protocol C: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or buffer.[1][2]
    
  • Add Compound: Add your compound to this vehicle.

  • Equilibrate: Shake or vortex for 4-24 hours at room temperature.

  • Filter: Pass through a 0.22 µm filter to remove un-dissolved solids.

  • Use: The filtrate is now a stable, soluble stock solution.[2]

Visualization: Encapsulation Workflow

CDComplexation cluster_0 Aqueous Buffer Phase Drug Insoluble Drug Complex Soluble Inclusion Complex Drug->Complex Hydrophobic Interaction CD Cyclodextrin (Host) CD->Complex Encapsulation

Figure 2: Schematic of the host-guest complexation process where the hydrophobic drug is shielded from the aqueous environment.

Troubleshooting & FAQs

Q1: My compound dissolves in DMSO, but precipitates immediately when I add it to PBS. Why? A: This is "kinetic precipitation."[1][2] The solubility of your compound in PBS is likely


. When you spike 10 mM DMSO stock into PBS, you momentarily exceed the solubility limit by orders of magnitude.
  • Fix: Use Serial Dilution in DMSO first. Dilute your 10 mM stock to 1 mM, then 100 µM in DMSO before the final transfer to buffer. This improves mixing efficiency and prevents large crystal nucleation [3].[2]

Q2: Can I use sonication to redissolve the precipitate? A: Use with caution. Sonication can generate heat (degrading the sulfonamide) and may create a metastable supersaturated solution that precipitates later during your assay (giving false positives).[1] If it doesn't dissolve with gentle warming/vortexing, the thermodynamic solubility limit has been reached.

Q3: Will the N-methyl group affect the pKa compared to standard sulfonamides? A: Yes. A primary sulfonamide (


) typically has a pKa ~10.[1] The N-methyl group is electron-donating relative to hydrogen, but the loss of one proton reduces the statistical probability of ionization. However, the electron-withdrawing nature of the pyridine ring at position 2 generally increases the acidity of the sulfonamide NH. Expect the pKa to be in the 8.0–9.5  range [4].

Q4: I see a color change when dissolving in basic buffer. Is this normal? A: Yes. Deprotonation of the sulfonamide nitrogen extends the conjugation of the system, often resulting in a bathochromic shift (yellowing) of the solution. This is usually reversible and indicates successful ionization.[2]

References

  • African Journal of Pharmacy and Pharmacology. (2018). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Standard text on Kinetic Solubility).

  • Royal Society of Chemistry. (2019).[1][2] Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Synthesis of 5-amino-N-methylpyridine-2-sulfonamide

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the synthesis of functionalized pyridine sulfonamides often presents unexpected chemo-selectivity and catalytic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the synthesis of functionalized pyridine sulfonamides often presents unexpected chemo-selectivity and catalytic challenges. This guide is engineered to troubleshoot the two-step synthesis of 5-amino-N-methylpyridine-2-sulfonamide from 5-nitro-pyridine-2-sulfonyl chloride.

Below, we dissect the mechanistic failure points—specifically competitive nucleophilic aromatic substitution (SNAr) during amidation and hydroxylamine accumulation during nitro reduction—and provide field-proven, self-validating protocols to maximize your yield.

Synthesis Workflow & Critical Failure Points

G SM 5-nitro-pyridine-2-sulfonyl chloride (Starting Material) Int 5-nitro-N-methylpyridine-2-sulfonamide (Intermediate) SM->Int Methylamine (Amidation) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) SM->Hydrolysis Moisture/H2O SNAr SNAr Byproduct (Ring Amination) SM->SNAr Excess Amine High Temp Prod 5-amino-N-methylpyridine-2-sulfonamide (Target Product) Int->Prod Reduction (H2, Catalyst) Incomplete Hydroxylamine / Azo Dimers (Incomplete Reduction) Int->Incomplete Catalyst Poisoning Low H2 Pressure

Workflow for 5-amino-N-methylpyridine-2-sulfonamide synthesis and common failure points.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low during the amidation of 5-nitro-pyridine-2-sulfonyl chloride with methylamine? A1: Low yields in this initial step are driven by two competing side reactions: hydrolysis and Nucleophilic Aromatic Substitution (SNAr). Sulfonyl chlorides are highly sensitive to moisture, rapidly hydrolyzing into the corresponding sulfonic acid[1]. More critically, the electron-withdrawing nitro group at the 5-position makes the pyridine ring highly electrophilic. If the reaction temperature exceeds 0 °C, or if a large excess of methylamine is used, the amine will act as a nucleophile in an SNAr reaction, attacking the pyridine ring rather than the sulfonyl group[1]. Causality & Solution: You must kinetically favor sulfonylation over SNAr. Use strictly anhydrous solvents and add the methylamine dropwise at -10 °C. Instead of using excess methylamine to scavenge the HCl byproduct, use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Q2: My LC-MS shows a mass +16 Da higher than my target amine after the reduction step. What is happening? A2: You are observing the accumulation of the hydroxylamine intermediate. The reduction of aromatic nitro compounds follows the classic Haber mechanism, proceeding sequentially through nitroso and hydroxylamine intermediates before yielding the final amine[2]. The cleavage of the N-O bond in the hydroxylamine species is the rate-limiting step of this pathway[3]. If the hydrogen pressure is insufficient, or if the catalyst loses activity, the reaction stalls here. Furthermore, accumulated nitroso and hydroxylamine species can condense to form unwanted azoxy or azo dimers[2]. Causality & Solution: To push the reaction through the rate-limiting step, you must ensure a highly active hydrogen source. If using standard hydrogenation, increase the pressure to 50 psi. Alternatively, switch to a catalytic transfer hydrogenation method using a strong hydride source[4].

Q3: My Palladium on Carbon (Pd/C) catalyst loses activity rapidly during the reduction of the intermediate. How can I fix this? A3: This is a classic case of catalyst poisoning. The sulfonamide moiety in your intermediate contains sulfur, which strongly coordinates to the surface of palladium and platinum catalysts, blocking the active sites required for hydrogen gas dissociation[5]. Causality & Solution: Abandon precious metal catalysts for this specific substrate. Switch to a sulfur-tolerant, non-noble metal system. A highly effective and scalable alternative is the use of Sodium Borohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in the presence of Nickel(II) Chloride (

). This generates nickel boride in situ, which is highly resistant to sulfur poisoning and rapidly reduces nitroarenes to amines without stalling at the hydroxylamine stage.
Quantitative Data: Reduction Optimization

The table below summarizes the effect of different reduction methodologies on the conversion of 5-nitro-N-methylpyridine-2-sulfonamide to the target amine, highlighting the impact of catalyst poisoning and the Haber mechanism's rate-limiting step.

Reduction MethodCatalyst SystemReaction ConditionsIntermediate AccumulationExpected Yield (%)
Standard Hydrogenation10% Pd/CH₂ (1 atm), MeOH, RTHigh (Hydroxylamine)< 40%
Pressurized Hydrogenation10% Pd/CH₂ (50 psi), MeOH, 40 °CModerate65%
Catalytic TransferRaney Ni / N₂H₄EtOH, RefluxLow85%
Borohydride Reduction NaBH₄ / NiCl₂ MeOH, 0 °C to RT None > 90%
Standardized Experimental Protocols
Protocol A: Optimized Synthesis of 5-nitro-N-methylpyridine-2-sulfonamide

Objective: Maximize amidation yield while strictly suppressing SNAr and hydrolysis.

  • Preparation : Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve 5-nitro-pyridine-2-sulfonyl chloride (10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (12.0 mmol) to the solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger, eliminating the need for excess methylamine which would otherwise promote unwanted SNAr ring amination[1].

  • Temperature Control : Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -10 °C.

  • Amidation : Slowly add methylamine (10.5 mmol, 2.0 M solution in THF) dropwise over 45 minutes. Self-Validation: Monitor the internal temperature continuously; do not allow it to exceed 0 °C. The low temperature kinetically favors sulfonylation over SNAr.

  • Workup : Stir for an additional 2 hours at 0 °C. Quench the reaction with 30 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the intermediate.
Protocol B: Catalytic Reduction to 5-amino-N-methylpyridine-2-sulfonamide

Objective: Drive the Haber mechanism to completion while avoiding sulfur-induced catalyst poisoning.

  • Preparation : In a 250 mL round-bottom flask, dissolve the crude 5-nitro-N-methylpyridine-2-sulfonamide (10.0 mmol) and

    
     (1.0 mmol, 10 mol%) in 60 mL of absolute methanol.
    
  • Temperature Control : Cool the bright green solution to 0 °C using an ice bath.

  • Reduction : Carefully add Sodium Borohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (30.0 mmol) in small portions over 30 minutes. Self-Validation: The solution will immediately turn opaque black, accompanied by vigorous hydrogen gas evolution. This visual cue confirms the successful in situ generation of the active nickel boride catalyst.
    
  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Causality: The localized, highly active hydrogen generated by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     on the nickel boride surface rapidly pushes the stalled hydroxylamine intermediate through the final rate-limiting step of the Haber mechanism[2].
    
  • Workup : Verify reaction completion via TLC (confirming the absence of both the yellow nitro starting material and intermediate hydroxylamine spots). Filter the black suspension through a tightly packed Celite pad to remove the nickel boride. Concentrate the filtrate, resuspend in ethyl acetate, wash with water, dry over

    
    , and evaporate to yield the pure 5-amino-N-methylpyridine-2-sulfonamide.
    
References
  • "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com" - ChemRxiv. 1[1]

  • "Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides" - PMC - NIH. 4[4]

  • "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4" - J. Synth. Chem. 6[6]

  • "Method of reducing aromatic nitro compounds (WO2020131574A1)" - Google Patents. 2[2]

  • "Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds" - OAE Publishing. 3[3]

  • "REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS" - AIR Unimi. 5[5]

Sources

Troubleshooting

Technical Support Center: Purification of 5-amino-N-methylpyridine-2-sulfonamide

The following Technical Support Guide is designed for researchers and process chemists working with 5-amino-N-methylpyridine-2-sulfonamide . This document moves beyond generic advice, applying specific physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 5-amino-N-methylpyridine-2-sulfonamide . This document moves beyond generic advice, applying specific physicochemical principles to the purification of this amphoteric heterocycle.

CAS Registry Number: (Analogous to 6973-09-7 for benzene series; specific CAS varies by vendor) Chemical Formula: C₆H₉N₃O₂S Molecular Weight: 187.22 g/mol Key Functional Groups: Primary Amine (C-5), Sulfonamide (C-2), Pyridine Nitrogen.[1]

Chemical "Personality" & Solubility Profile

Before attempting purification, you must understand the Amphoteric Nature of this molecule. It possesses both a basic center (5-amino group) and an acidic center (sulfonamide N-H), which dictates its solubility across the pH scale.

StatepH ConditionDominant SpeciesSolubility (Water)Solubility (Organic)
Cationic Acidic (pH < 4)Protonated Amine (NH₃⁺)High Low
Neutral Neutral (pH 6–8)Uncharged Zwitterion-likeLow (Precipitates)High (EtOAc, DCM)
Anionic Basic (pH > 11)Deprotonated Sulfonamide (N⁻)High Low

Implication for Purification: The most effective purification strategy is pH-Swing Extraction , exploiting these solubility switches to leave impurities behind.

Primary Purification Protocol: Acid-Base Extraction (The "Workhorse" Method)

This method is superior to chromatography for removing non-basic impurities (e.g., starting nitro compounds, sulfonyl chlorides) and inorganic salts.

Step-by-Step Workflow
  • Dissolution (Acid Phase):

    • Dissolve the crude solid in 1M HCl (approx. 10 mL per gram).

    • Why: This protonates the 5-amino group, pulling the product into the aqueous phase.

    • Check: Measure pH to ensure it is < 2.

  • Washing (Impurity Removal):

    • Wash the aqueous acidic solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x volume).

    • Mechanism:[2][3][4][5] Non-basic impurities (unreacted neutrals, tars) will migrate to the organic layer.

    • Discard the organic layer.

  • Neutralization (Precipitation/Extraction):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH reaches 7.0–8.0 .

    • Critical: Do not overshoot to pH > 11, or you will deprotonate the sulfonamide and redissolve the product in water as an anion.

  • Isolation:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If oil forms or no solid: Extract the neutral aqueous mixture with EtOAc (3x) . Combine organics, dry over Na₂SO₄, and concentrate.

Visualizing the pH-Swing Logic

purification_flow start Start: Crude Mixture (Amine + Impurities) acid_step Add 1M HCl (pH < 2) Product -> Aqueous Phase (Cation) start->acid_step wash_step Wash with EtOAc acid_step->wash_step organic_waste Organic Layer: Non-basic Impurities (DISCARD) wash_step->organic_waste Top Layer aq_layer Aqueous Layer: Purified Product (Cation) wash_step->aq_layer Bottom Layer neutralize Adjust pH to 7-8 (NaHCO3) aq_layer->neutralize final_extract Extract with EtOAc or Filter Precipitate neutralize->final_extract Product is Neutral

Caption: Logical flow of the Acid-Base extraction method, separating the product based on its pKa properties.

Secondary Purification: Recrystallization[6][7][8]

If the extraction yields a solid that is still slightly colored or <98% pure, recrystallization is the next step.

  • Recommended Solvent System: Ethanol/Water (9:1) or Isopropanol .

  • Protocol:

    • Dissolve crude solid in minimum boiling Ethanol.

    • If undissolved particles remain, hot filter.

    • Add warm water dropwise until slight turbidity persists.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then 4°C.

Troubleshooting "Oiling Out": If the product comes out as an oil instead of crystals:

  • Cause: The solution is too concentrated or cooled too fast.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass surface. Cool very slowly (wrap the flask in foil/towel).

Troubleshooting & FAQs

Q1: My product is streaking/tailing on TLC and Column Chromatography. How do I fix this?

Diagnosis: The 5-amino group interacts strongly with the acidic silanols on the silica gel, causing peak broadening. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1). This blocks the active sites on the silica.

  • Pre-treatment: Flush the column with mobile phase containing TEA before loading the sample.

Q2: The product is water-soluble and won't extract into EtOAc at pH 7.

Diagnosis: The molecule might be too polar, or the pH is slightly off. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction. This decreases the solubility of organics in water (Salting-out effect).

  • Alternative Solvent: Switch to n-Butanol or a CHCl₃/Isopropanol (3:1) mixture for extraction. These are more polar than EtOAc.

Q3: The product turned dark brown/black during drying.

Diagnosis: Aminopyridines are electron-rich and prone to oxidation (formation of N-oxides or polymerization) when exposed to air and light, especially if wet. Solution:

  • Dry under Inert Atmosphere: Always dry the product in a vacuum desiccator or oven under Nitrogen/Argon .

  • Avoid Heat: Do not heat above 40°C during drying.

  • Storage: Store in an amber vial at -20°C.

Q4: I suspect my product contains the 5-nitro precursor.

Diagnosis: Incomplete reduction. Detection: The nitro compound is usually yellow and less polar (higher Rf on TLC). Removal: The Acid-Base Extraction (Section 2) is excellent for this. The nitro precursor is much less basic than the amine. At pH 1-2, the amine is water-soluble, while the nitro compound remains in the organic wash layer.

Analytical Checkpoints (Self-Validation)

Before proceeding to biological assays, validate purity using these criteria:

MethodExpected ObservationPass Criteria
TLC DCM/MeOH (9:1) + 1% TEASingle spot, no tailing.
¹H NMR DMSO-d₆Integration of aromatic protons (3H) matches methyl group (3H). No extra peaks in aliphatic region.
HPLC C18 Column, Water/ACN gradientSingle peak >98% area.

References

  • BenchChem. (2025).[6][7] Technical Support Center: Sulfonation of 4-Aminopyridine - Difficulty in Product Isolation and Purification. Retrieved from 6

  • National Institutes of Health (NIH). (2025). Purification of 2-aminopyridine derivatives by cation-exchange chromatography. Retrieved from 2

  • Organic Syntheses. (n.d.). 3-Aminopyridine Preparation and Purification. Org. Synth. Coll. Vol. 7, p.27. Retrieved from 8[8]

  • PubChem. (2025).[1][9][10] 5-Amino-2-methylpyridine Chemical Properties. Retrieved from 9[9]

  • Organic Chemistry Portal. (2025). Amine Synthesis by Nitro Compound Reduction. Retrieved from 5

Sources

Optimization

Technical Support Center: Recrystallization of N-methylpyridine-2-sulfonamide Derivatives

Welcome to the technical support center for the recrystallization of N-methylpyridine-2-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of N-methylpyridine-2-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important class of compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve high-purity crystalline products.

Introduction to Recrystallization of N-methylpyridine-2-sulfonamide Derivatives

N-methylpyridine-2-sulfonamide derivatives are a significant class of compounds in medicinal chemistry. Achieving high purity is critical for their use in downstream applications, including biological screening and formulation development. Recrystallization is a powerful technique for the purification of these solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system.

The key to successful recrystallization lies in selecting an appropriate solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. For N-methylpyridine-2-sulfonamide derivatives, the presence of both a polar sulfonamide group and a less polar N-methylpyridine ring presents unique challenges and opportunities in solvent selection. This guide will walk you through common issues and provide solutions to help you optimize your recrystallization protocols.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the recrystallization of N-methylpyridine-2-sulfonamide derivatives, followed by their probable causes and detailed solutions.

Problem 1: My compound is "oiling out" instead of forming crystals.

Question: I've dissolved my crude N-methylpyridine-2-sulfonamide derivative in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a crystalline solid.[1] This typically occurs for one of two reasons:

  • The melting point of your compound (or an impure mixture) is lower than the temperature of the solution. If the solution becomes saturated while it is still hotter than the melting point of your solid, the compound will separate as a liquid. For instance, N-(4-Methylpyridin-2-yl)benzenesulfonamide has a melting point of 150-152°C. If you are using a high-boiling point solvent, the solution might still be above this temperature when saturation is reached.

  • The presence of significant impurities can lower the melting point of the eutectic mixture. Impurities can depress the melting point of your compound, making it more prone to oiling out.

Solutions:

  • Re-dissolve and Cool Slowly: Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help with gradual cooling.[1]

  • Change the Solvent System: The current solvent may not be ideal.

    • If the boiling point of your solvent is too high, switch to a lower-boiling point solvent.

    • Consider a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution and then allow it to cool slowly. A common and effective solvent system for pyridine-based sulfonamides is an ethanol:water mixture, for example, in an 80:20 v/v ratio.[2] Acetonitrile has also been used successfully for recrystallizing similar compounds.[3]

  • Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystallization at a temperature where your compound is still a solid. This can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

Problem 2: No crystals are forming, even after the solution has cooled completely.

Question: My solution of N-methylpyridine-2-sulfonamide derivative is clear and has been cooling for a long time, but no crystals have appeared. What should I do?

Answer:

The absence of crystal formation can be due to two primary reasons:

  • The solution is not sufficiently saturated. You may have used too much solvent to dissolve the crude product.

  • The solution is supersaturated, but nucleation has not initiated. The solute concentration is above its solubility limit, but the initial formation of crystals (nucleation) has not occurred.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure N-methylpyridine-2-sulfonamide derivative to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Increase the Concentration: If inducing crystallization doesn't work, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Add an "Anti-Solvent": If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.

Problem 3: The yield of my recrystallized product is very low.

Question: I've successfully recrystallized my compound, but the final mass of the pure product is much lower than I expected. How can I improve my recovery?

Answer:

Low recovery is a frequent issue in recrystallization. The most common causes are:

  • Using an excessive amount of solvent: This is the most prevalent reason for low yield, as a significant portion of your product will remain dissolved in the mother liquor even after cooling.[1]

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel if the solution cools too quickly.

  • The chosen solvent has too high a solubility for the compound at low temperatures.

Solutions:

  • Use the Minimum Amount of Hot Solvent: When initially dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

  • Pre-heat Your Filtration Apparatus: If performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Cool the Solution Thoroughly: After allowing the solution to cool to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product.

  • Recover a Second Crop of Crystals: The mother liquor (the solution remaining after filtration) still contains some of your dissolved product. You can often recover more material by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing N-methylpyridine-2-sulfonamide derivatives?

A1: A great starting point for many pyridine-based sulfonamides is a mixture of ethanol and water.[2] An 80:20 (v/v) mixture of ethanol:water has been shown to be effective for similar compounds.[2] Acetonitrile is another solvent worth considering, as it has been used for the recrystallization of related sulfonamide-functionalized pyridine derivatives.[3] The ideal solvent or solvent mixture will depend on the specific substituents on your N-methylpyridine-2-sulfonamide derivative. It is always best to perform small-scale solvent screening tests to find the optimal system for your particular compound.

Q2: How can I remove colored impurities from my product?

A2: If your recrystallized product is still colored, it is likely due to the presence of highly polar, colored impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: My product crystallizes as very fine needles that are difficult to filter. How can I obtain larger crystals?

A3: The formation of very small crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, you need to slow down the crystallization process. Allow the hot, saturated solution to cool to room temperature as slowly as possible. You can achieve this by insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature gradually. Slower cooling provides more time for the molecules to arrange themselves into a more ordered and larger crystal lattice.

Q4: Can polymorphism be an issue with N-methylpyridine-2-sulfonamide derivatives?

A4: Yes, polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in sulfonamides. Different polymorphs can have different physical properties, including solubility and melting point. The formation of a specific polymorph can be influenced by factors such as the solvent used for recrystallization, the rate of cooling, and the temperature at which crystallization occurs. If you suspect polymorphism, it is advisable to characterize your crystalline product using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent in which your N-methylpyridine-2-sulfonamide derivative has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Data Presentation

PropertyValueReference
Melting Point of N-(4-Methylpyridin-2-yl)benzenesulfonamide150-152 °C[4]
Recrystallization Solvent for N-(6-(Isopropylamino)-4-methylpyridin-2-yl) benzenesulfonamide derivativesEthanol:Water (80:20, v/v)[2]
Recrystallization Solvent for Sulfonamide-functionalized Pyridine CarbothioamidesAcetonitrile[3]

Visualization

Logical Workflow for Recrystallization Solvent Selection

Caption: A decision-making flowchart for selecting a suitable solvent system for the recrystallization of N-methylpyridine-2-sulfonamide derivatives.

References

  • Benchchem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • PubMed Central. (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]

  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

  • ACS Publications. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. [Link]

  • Unknown Source. (n.d.).
  • Benchchem. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. [Link]

  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of N-(3-Methylpyridin-2-yl)formamide: HPLC vs.
  • University of York. (n.d.). Single-solvent recrystallisation. [Link]

  • PubMed Central. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Link]

  • International Union of Crystallography. (2017, January 1). Pyridine and 3-methylpyridine solvates of the triple sulfa drug constitutent sulfamethazine. [Link]

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

  • Unknown Source. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • Preprints.org. (2025, January 1). Review on the modern analytical advancements in impurities testing. [Link]

  • PubChem. (n.d.). 5-Methyl-2-pyridinesulfonamide. [Link]

  • Preprints.org. (2024, March 25). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. [Link]

  • Preprints.org. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • PubMed Central. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. [Link]

  • Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • ResearchGate. (2019, May 1). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. [Link]

  • ResearchGate. (2025, August 10). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

  • ResearchGate. (2025, August 10). (PDF) Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. [Link]

Sources

Troubleshooting

Addressing stability issues of 5-amino-N-methylpyridine-2-sulfonamide in solution

Introduction: The Chemical Personality You are likely working with 5-amino-N-methylpyridine-2-sulfonamide as a fragment for kinase inhibitor synthesis or as a metabolic standard.[1] To handle this molecule successfully,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Personality

You are likely working with 5-amino-N-methylpyridine-2-sulfonamide as a fragment for kinase inhibitor synthesis or as a metabolic standard.[1] To handle this molecule successfully, you must understand its dual vulnerabilities:

  • Oxidative Liability: The primary amine at the 5-position is electron-rich and prone to oxidation, leading to colored impurities (azo dimers or quinoid species), similar to anilines.

  • Amphoteric Solubility: The molecule contains a basic pyridine nitrogen (pKa ~3–4 due to the electron-withdrawing sulfonamide) and an acidic sulfonamide proton (pKa ~10–11).[1] This creates a "U-shaped" solubility curve where the molecule is least soluble at neutral pH.[1]

This guide provides field-proven protocols to stabilize this compound in solution.

Part 1: Diagnostic Center

Issue 1: "My solution turned brown/yellow overnight."

Diagnosis: Oxidative Degradation.[1] Mechanism: The 5-amino group undergoes radical oxidation in the presence of dissolved oxygen and light. This forms highly colored azo-dimers or imino-quinone species even at trace (<1%) degradation levels.[1]

Corrective Protocol: The "Degas & Shield" Workflow Do not rely solely on closing the vial cap. Oxygen trapped in the headspace is sufficient to cause degradation.

  • Solvent Selection: Use Anhydrous DMSO or DMA (Dimethylacetamide).[1] Avoid protic solvents (Ethanol/Water) for long-term storage as they accelerate proton-transfer steps in oxidation.[1]

  • Degassing (Sparging):

    • Insert a long needle connected to an Argon (Ar) or Nitrogen (

      
      ) line directly into the solvent.
      
    • Bubble gas gently for 5–10 minutes before adding the solid compound.

    • Why? Removing dissolved

      
       prevents the initial radical formation step.[1]
      
  • Antioxidant Spiking (Optional but Recommended):

    • For aqueous buffers, add 0.1% Ascorbic Acid or Sodium Metabisulfite .[1]

    • Note: Ensure these additives do not interfere with your downstream assay (e.g., redox-sensitive enzymatic assays).[1]

Issue 2: "The compound precipitated upon dilution into media/buffer."

Diagnosis: pH-Dependent Isoelectric Crash. Mechanism: At pH 7.4 (physiological), the molecule is likely in its neutral, non-ionized form, which is the least soluble state.

  • pH < 4: Protonated Pyridine (

    
    ) 
    
    
    
    Soluble.[1]
  • pH ~ 7: Neutral Species

    
    Insoluble (Precipitation Risk). 
    
  • pH > 11: Deprotonated Sulfonamide (

    
    ) 
    
    
    
    Soluble.[1]

Corrective Protocol: The "pH-Step" Formulation

  • Stock Preparation: Dissolve in 100% DMSO at 1000x the final concentration.

  • Intermediate Step: If precipitating, dilute the stock 1:10 into a slightly acidic buffer (pH 4.0 acetate) or slightly basic buffer (pH 9.0 borate) before final dilution.

  • Co-solvent Support: Ensure the final assay contains at least 5% DMSO or add cyclodextrins (HP-

    
    -CD) to sequester the hydrophobic core.[1]
    

Part 2: Visualizing the Instability

The following diagram illustrates the two primary degradation pathways you must mitigate: Oxidative Coupling (Color change) and Hydrolysis (Loss of activity).

DegradationPathways cluster_0 Primary Risk: Oxidation node_start 5-Amino-N-methyl pyridine-2-sulfonamide (Active Species) node_ox_inter Radical Cation Intermediate node_start->node_ox_inter Oxidation (Air/Light) node_hydrolysis Sulfonic Acid + Methylamine node_start->node_hydrolysis Hydrolysis (pH < 2 or pH > 12 + Heat) node_azo Azo Dimers / Polymeric Tars (BROWN COLOR) node_ox_inter->node_azo Coupling

Figure 1: Degradation pathways.[1] Oxidation (solid line) is the primary risk causing discoloration.[1] Hydrolysis (dashed line) is rare under standard conditions.

Part 3: Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in real-time.

TroubleshootingTree Start Problem Detected Decision1 Type of Instability? Start->Decision1 BranchColor Solution turned Yellow/Brown Decision1->BranchColor Discoloration BranchSolid Precipitate / Cloudiness Decision1->BranchSolid Solubility ActionOx1 Check Age of DMSO Stock (>1 month?) BranchColor->ActionOx1 ActionSol1 Check pH BranchSolid->ActionSol1 ActionOx2 Discard & Re-make under Argon ActionOx1->ActionOx2 Yes ActionOx3 Protect from Light (Amber Vials) ActionOx1->ActionOx3 No ActionSol2 If pH ~7: Acidify to pH 4 or Basify to pH 9 ActionSol1->ActionSol2 Adjust pH ActionSol3 Increase DMSO % or add Cyclodextrin ActionSol1->ActionSol3 Adjust Solvent

Figure 2: Troubleshooting logic for distinguishing between oxidative degradation and solubility failures.

Part 4: Validated Data & Specifications

Physicochemical Properties Table
PropertyValue (Approx.)Implication for Handling
Molecular Weight ~187.22 g/mol Standard small molecule handling.[1]
pKa (Pyridine N) ~3.5 – 4.5Less basic than pyridine (5.[1]2) due to sulfonamide EWG.[1][2] Requires pH < 4 to protonate.[1]
pKa (Sulfonamide NH) ~10.5Requires pH > 11 to fully deprotonate.[1]
LogP ~0.5 – 1.0Moderately polar, but crystallizes easily from water.[1]
Solubility (DMSO) > 50 mMExcellent stock solvent.[1]
Solubility (PBS pH 7.4) < 1 mM (Risk)High Risk Zone. Dilute carefully.[1]
Standard Operating Procedure (SOP): Stock Solution Preparation
  • Weighing: Weigh the solid rapidly. The amine can absorb moisture (hygroscopic).[1]

  • Solvent: Use anhydrous DMSO (stored over molecular sieves).[1]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate for 5 minutes at room temperature (avoid heat).

  • Aliquot: Divide into single-use aliquots (e.g., 50

    
    L).
    
  • Storage: Store at -20°C or -80°C .

    • Critical: Do not freeze-thaw more than 3 times.[1] The condensation of water into cold DMSO upon opening promotes oxidation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Ethanol is acceptable for short-term use, but DMSO is superior for stability. Ethanol dissolves oxygen more readily than DMSO and evaporates, changing the concentration. If using ethanol, use fresh absolute ethanol and seal tightly.[1]

Q: My LC-MS shows a mass of M+16. What is it? A: This is the N-oxide or hydroxylated impurity.[1] It confirms oxidative degradation.[1] This often happens if the stock solution was left on the benchtop under light.

Q: Why does the protocol recommend acidic pH? Won't that hydrolyze the sulfonamide? A: Sulfonamides are remarkably stable to acid hydrolysis at room temperature [1].[1] The risk of hydrolysis is negligible compared to the benefit of protonating the amine/pyridine ring to increase solubility and reduce electron density, which slows down oxidation.

Q: Is the compound light sensitive? A: Yes. Aminopyridines can undergo photo-oxidation.[1] Always use amber glass vials or wrap containers in aluminum foil [2].

References

  • Białk-Bielińska, A., et al. (2012).[1][3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link] (Authoritative source on the kinetic stability of the sulfonamide bond across pH ranges).

  • Trissel, L. A., et al. (2002).[1] Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link] (Provides foundational data on the oxidative stability of aminopyridine derivatives and storage requirements).

Sources

Optimization

Technical Support Center: Overcoming Hygroscopicity in Sulfonamide Salts

Welcome to the Formulation & Solid-State Technical Support Center. Sulfonamides (e.g., sulfamethoxazole, sulfathiazole) are foundational antimicrobial agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solid-State Technical Support Center. Sulfonamides (e.g., sulfamethoxazole, sulfathiazole) are foundational antimicrobial agents. To overcome their inherently poor aqueous solubility, they are frequently formulated as alkali metal salts (e.g., sodium salts). However, this conversion drastically increases their hygroscopicity, leading to deliquescence, hydrate formation, and chemical instability during storage and processing.

This guide provides actionable, mechanistically grounded troubleshooting strategies for researchers, scientists, and drug development professionals dealing with moisture-sensitive sulfonamide formulations.

Strategic Decision Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to determine whether your hygroscopicity issue should be addressed at the API solid-state level or during downstream formulation.

G Start Hygroscopic Sulfonamide Salt Identified Split Intervention Strategy Start->Split API_Mod API Solid-State Engineering Split->API_Mod Pre-formulation Formulation Formulation & Processing Split->Formulation Downstream Cocrystal Cocrystallization (e.g., TMP-STZ) API_Mod->Cocrystal Composite Acid:Salt Composites (e.g., 1:1 Spray Drying) API_Mod->Composite DryGran Dry Granulation (Roller Compaction) Formulation->DryGran Excipient Moisture-Scavenging Excipients Formulation->Excipient Success Stable, Non-Hygroscopic Drug Product Cocrystal->Success Composite->Success DryGran->Success Excipient->Success

Workflow for mitigating hygroscopicity in sulfonamide salts via solid-state and process engineering.

Troubleshooting Guide & FAQs

Q1: Our sulfathiazole sodium API converts to a sticky, hydrated mass at ambient humidity (>40% RH). Why does this happen, and how can we fundamentally alter the API to prevent it?

Root Cause: The sodium counterion in sulfonamide salts is highly prone to hydration due to its high charge density, which strongly coordinates with ambient water molecules, disrupting the crystal lattice. When processed (e.g., via spray drying or milling), the resulting amorphous domains possess high surface free energy, further accelerating moisture sorption and subsequent conversion into a crystalline hydrate.

Solution: Implement Solid-State Engineering via Cocrystallization or Salt-Acid Composites .

  • Cocrystallization: By replacing the sodium counterion with a neutral coformer or another API, you can satisfy the hydrogen-bond donors/acceptors of the sulfonamide without the ionic charge density that attracts water. For instance, complexing sulfathiazole (STZ) with trimethoprim (TMP) forms a stable salt/cocrystal that exhibits significantly reduced hygroscopicity and improved thermal stability compared to the pure sodium salt 1.

  • Acid-Salt Composites: If the sodium salt must be retained for dissolution purposes, co-spray drying the amorphous salt with its free acid form (e.g., a 1:1 STZ:STZ-Na ratio) minimizes the specific surface area and total surface free energy, drastically reducing moisture uptake while maintaining amorphous stability 2.

Q2: We want to implement a cocrystallization screen to stabilize our sulfonamide. What is a reliable, self-validating protocol for this?

Methodology: Liquid-Assisted Grinding (LAG) for Sulfonamide Cocrystals LAG is superior to neat grinding because the catalytic amount of solvent facilitates molecular diffusion and accelerates cocrystal formation without inducing widespread amorphization.

Step-by-Step Protocol:

  • Equimolar Preparation: Accurately weigh equimolar amounts of the sulfonamide free acid (e.g., Sulfathiazole) and the target coformer (e.g., Trimethoprim).

  • Solvent Addition: Transfer the powder mixture to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., Ethanol) at a ratio of

    
     = 0.25 μL/mg of total powder.
    
    • Causality: Ethanol acts as a kinetic lubricant, lowering the activation energy for supramolecular assembly. It prevents the generation of hygroscopic amorphous voids that typically result from dry milling stress 1.

  • Milling: Mill at 25–30 Hz for 20–30 minutes using a highly controlled ball mill.

  • Drying: Dry the resulting powder in a vacuum oven at 40°C for 12 hours to remove residual solvent.

  • Self-Validation System:

    • Primary Validation (Structure): Perform Powder X-Ray Diffraction (PXRD). The appearance of new, distinct Bragg peaks (and the absence of the raw material peaks) confirms the new lattice formation.

    • Secondary Validation (Performance): Run Dynamic Vapor Sorption (DVS) from 0% to 90% RH. A successful, non-hygroscopic cocrystal will exhibit <1.0% mass change, validating the functional success of the experiment.

Q3: We are exploring Ionic Liquids (ILs) to maximize the dissolution of sulfamethoxazole, but the resulting tetrabutylphosphonium (TBP) salts are extremely hygroscopic. How do we balance solubility and moisture stability?

Root Cause: Transforming poorly water-soluble acidic drugs into room-temperature ionic liquids (RT-ILs) using bulky counterions like TBP increases the dissolution rate by up to 1000-fold. However, this completely disrupts the crystalline lattice, leaving the ionic species highly exposed to ambient moisture. Water sorption for TBP-sulfonamide salts can reach 10.4% to 14.5% at 80% RH 3.

Solution:

  • Counterion Tuning: Avoid highly asymmetric, purely aliphatic phosphonium cations if moisture stability is paramount. Transition to less hygroscopic organic amines (e.g., tromethamine) that can form solid crystalline salts with higher lattice energies.

  • Mesoporous Silica Adsorption: If the RT-IL form is strictly required to meet bioavailability targets, adsorb the liquid salt onto a high-surface-area carrier like mesoporous silica. This sequesters the hygroscopic IL within the nanopores, protecting it from bulk atmospheric moisture while retaining the dissolution advantage.

Q4: During the tableting of our sulfonamide salt formulation, we notice increased hydrolysis and moisture uptake post-compression. How should we adjust our process?

Root Cause: High compression forces during tableting induce plastic deformation and localized lattice defects (mechanochemical activation). These defects act as nucleation sites for capillary condensation of moisture, leading to localized dissolution, hydrate formation, and hydrolysis 4.

Solution:

  • Reduce Compression Force: Lower the tableting pressure to minimize defect generation on the API surface.

  • Switch to Dry Granulation: Avoid wet granulation entirely. Use roller compaction to increase particle size and flowability without introducing water. Larger particle sizes inherently reduce the exposed surface area available for moisture absorption 4.

  • Excipient Selection: Incorporate non-polymeric, moisture-scavenging excipients and avoid highly hygroscopic disintegrants (like sodium starch glycolate) in the extra-granular phase.

Quantitative Data Summary: Sulfonamide Solid Forms

The following table summarizes the trade-offs between dissolution enhancement and hygroscopicity across different sulfonamide solid-state modifications, allowing formulators to make data-driven decisions.

Solid FormWater Sorption (at 80% RH)Physical Stability ProfileDissolution Rate vs. Free Acid
Sulfamethoxazole (Free Acid) ~2.5%Highly Stable (Non-hygroscopic)1x (Baseline)
Sulfonamide Sodium Salts <1.7% (Bulk)Prone to Hydrate/Pseudopolymorph formation>100x
Sulfathiazole-TMP Cocrystal <1.0%Highly Stable (Resists hydration)Moderate Enhancement
Sulfamethoxazole RT-IL (TBP) 10.4% - 14.5%Highly Hygroscopic (Deliquesces)>1000x

Data synthesized from comparative solid-state analyses of sulfonamide derivatives 1, 3.

References

  • Enhancing the Physicochemical Properties of Trimethoprim through Complexation with Sulfathiazole. ACS Omega. Available at:[Link]

  • Modification of the solid-state of sulfathiazole-sulfathiazole sodium composite systems via spray drying. ResearchGate. Available at: [Link]

  • Transformation of acidic poorly water soluble drugs into ionic liquids. European Journal of Pharmaceutics and Biopharmaceutics. Available at:[Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Biomedical Research - India. Available at:[Link]

Sources

Troubleshooting

optimizing reaction time for sulfonamide coupling

Technical Support Center: Optimizing Reaction Time for Sulfonamide Coupling Welcome to the Application Scientist Support Portal. Sulfonamide coupling—the reaction between a sulfonyl chloride and an amine—is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Time for Sulfonamide Coupling

Welcome to the Application Scientist Support Portal. Sulfonamide coupling—the reaction between a sulfonyl chloride and an amine—is a cornerstone reaction in medicinal chemistry and drug development. Despite its apparent simplicity, achieving rapid conversion without compromising purity requires precise tuning of the reaction's microenvironment.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will explore the mechanistic causality behind why reactions stall, how to implement self-validating optimization workflows, and how to troubleshoot the most stubborn side reactions.

Mechanistic Causality: Why Reactions Stall

The formation of a sulfonamide relies on the nucleophilic attack of the amine nitrogen onto the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of a chloride leaving group[1]. The fundamental rate-limiting factor is the nucleophilicity of the amine. While aliphatic amines react rapidly, electron-deficient amines (e.g., anilines, sterically hindered heterocyclic amines) suffer from sluggish kinetics.

To accelerate these reactions, the choice of base is critical. A standard base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) acts purely as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[1]. However, when reaction times stall due to poor nucleophilicity, shifting from a purely basic scavenger to a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction pathway. DMAP attacks the sulfonyl chloride to form a highly reactive, resonance-stabilized sulfonyl-DMAP intermediate. This intermediate drastically lowers the overall activation energy barrier, facilitating rapid attack even by weak nucleophiles[2].

Reaction Optimization Logic

G A Amine + Sulfonyl Chloride B Solvent Selection (DCM, THF, DES) A->B J Issue: Hydrolysis (Moisture Contamination) A->J  H2O Present C Base Addition (TEA, DIPEA, Pyridine) B->C D Nucleophilic Attack (Rate-Limiting Step) C->D E Optimal Conversion (Mono-Sulfonamide) D->E  Ideal Conditions F Issue: Sluggish Reaction (Weak Nucleophile) D->F  Electron-deficient Amine H Issue: Bis-Sulfonylation (Over-reaction) D->H  Excess R-SO2Cl / Primary Amine G Solution: Add DMAP (Forms Sulfonyl-DMAP Intermediate) F->G G->E I Solution: Adjust Stoichiometry & Steric Base (DIPEA) H->I I->E K Solution: Anhydrous Conditions & Inert Atmosphere J->K K->B

Logic tree for optimizing sulfonamide coupling and troubleshooting common side reactions.

Quantitative Optimization Parameters

The following table summarizes the causal relationship between substrate properties, optimized parameters, and expected reaction times. Use this matrix to establish your baseline conditions before scaling up.

Amine ReactivityRecommended BaseRecommended SolventCatalystTypical Reaction TimePrimary Issue to Monitor
High (Aliphatic)TEA or DIPEA (1.2 eq)DCM or THFNone1 - 4 hoursBis-sulfonylation
Moderate (Primary Aryl)Pyridine (2.0 eq)DCM or PyridineNone4 - 12 hoursHydrolysis
Low (Electron-Poor Aryl)DIPEA (2.0 eq)DCM or DMFDMAP (0.1 - 0.5 eq)2 - 8 hoursSluggish conversion
High/Moderate None (if using DES)ChCl/Glycerol (DES)None2 - 12 hoursSolubility limits

Standard Operating Procedure: DMAP-Accelerated Sulfonamide Coupling

This methodology is designed for sterically hindered or electron-deficient amines. The protocol acts as a self-validating system by incorporating specific analytical checkpoints to ensure the chemistry is proceeding as intended.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl Chloride (1.05 eq)

  • DIPEA (2.0 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon) for 5 minutes. Causality: Eliminating atmospheric moisture prevents the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[1].

  • Substrate Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the exothermic degradation of the sulfonyl chloride upon addition and minimizes early-stage bis-sulfonylation[3].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally.

  • In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction. Quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. Validation Check: The presence of the sulfonyl-DMAP mass adduct indicates active catalysis; the disappearance of the starting amine confirms successful completion.

  • Quench & Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Troubleshooting & FAQs

Q1: My reaction with an electron-deficient aniline is taking over 24 hours. How can I optimize the reaction time? A: Sluggish reactions with weak nucleophiles are limited by the high activation energy of the direct nucleophilic attack. To optimize, introduce DMAP (10-20 mol%) as a nucleophilic catalyst. DMAP reacts with the sulfonyl chloride to form a highly electrophilic sulfonyl-pyridinium intermediate, which is much more susceptible to attack by weak amines than the parent sulfonyl chloride[2]. Additionally, switching the solvent from DCM to a more polar aprotic solvent like THF or DMF can help stabilize the polar transition state, accelerating the reaction.

Q2: LC-MS shows a significant amount of bis-sulfonamide (over-sulfonylation). How do I prevent this? A: Bis-sulfonylation occurs when the newly formed primary sulfonamide (which remains nucleophilic, especially if deprotonated by a strong base) attacks a second molecule of sulfonyl chloride[3]. To prevent this:

  • Stoichiometry: Strictly limit the sulfonyl chloride to 1.0 - 1.05 equivalents. Do not use a large excess[3].

  • Base Selection: Avoid using a large excess of strong, unhindered bases. Switch to a sterically hindered base like DIPEA, which is less likely to deprotonate the sulfonamide product. Interestingly, using Deep Eutectic Solvents (like ChCl/Gly) with excess Et₃N has been shown to unintentionally drive bis-sulfonamide formation, so base-free DES conditions are preferred for mono-selectivity[4].

  • Temperature: Maintain the reaction at 0 °C during the addition phase and avoid unnecessary heating.

Q3: The sulfonyl chloride seems to be disappearing, but I am not getting my product. What is happening? A: You are likely experiencing hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly moisture-sensitive and will rapidly react with water to form sulfonic acids, which are entirely unreactive toward amines under standard coupling conditions[1]. Ensure that your solvents are strictly anhydrous, your glassware is oven-dried, and the reaction is conducted under a positive pressure of nitrogen or argon. If your amine is a hydrochloride salt, ensure it is fully neutralized and dried before use.

Q4: Are there greener alternatives to using halogenated solvents (DCM) and pyridine for this coupling? A: Yes. Recent advancements have demonstrated that Deep Eutectic Solvents (DES), specifically mixtures of Choline Chloride and Glycerol (ChCl/Gly) or Urea, serve as excellent, sustainable reaction media. These reactions can often be run under aerobic conditions at room temperature, achieving near-quantitative yields (up to 97%) without the need for volatile organic compounds (VOCs) or additional organic bases[4].

References

  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. 1

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC.2

  • Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions - Benchchem. 3

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - Uniba.it. 4

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 5-Amino-N-Methylpyridine-2-Sulfonamide Analogs vs. Traditional Scaffolds

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the selection of highly specific chemical building blocks is paramount. The compound 5-amino-N-methylpyridine-2-su...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the selection of highly specific chemical building blocks is paramount. The compound 5-amino-N-methylpyridine-2-sulfonamide (CAS 1552278-96-2) has emerged as a privileged scaffold in modern medicinal chemistry.

Unlike traditional benzenesulfonamides, which are notorious for promiscuous metalloenzyme binding, this specific pyridine-2-sulfonamide derivative employs a dual "negative design" strategy. By combining a heteroaromatic core with an N-methylated sulfonamide, researchers can engineer out off-target toxicities while fine-tuning the vector of the molecule for targets like Perforin, PRMT5, and specific kinases.

This guide provides an objective, data-driven comparison of the 5-amino-N-methylpyridine-2-sulfonamide scaffold against alternative primary sulfonamides, detailing the causality behind its SAR and providing a self-validating protocol for its application.

Mechanistic Rationale: Deconstructing the Pharmacophore

To understand the utility of 5-amino-N-methylpyridine-2-sulfonamide, we must isolate its two defining structural deviations from classical benzenesulfonamides: the pyridine nitrogen and the N-methyl group .

The Pyridine Tilt Effect

Substituting a CH for a nitrogen atom to convert a benzenesulfonamide into a pyridine-2-sulfonamide fundamentally alters the 3D trajectory of the molecule within a binding pocket. In the context of ubiquitous off-target metalloenzymes like human Carbonic Anhydrase II (hCA II), X-ray crystallographic studies reveal that the pyridine ring undergoes a distinct "tilt" compared to its benzene analog. This tilt induces a severe steric clash between the carbon atoms of the pyridine ring and the hydroxyl moiety of the highly conserved Thr200 residue in the hCA II active site, drastically reducing off-target affinity [1].

The N-Methylation "Negative Design"

Primary sulfonamides (–SO₂NH₂) possess a pKa of ~7–10, allowing them to deprotonate at physiological pH and strongly coordinate to the Zn(II) ion present in Carbonic Anhydrases. This makes primary sulfonamides highly promiscuous. By introducing an N-methyl group (–SO₂NHCH₃), the ability to form a deprotonated zinc-coordinating anion is completely abolished. While this is an excellent strategy to eliminate hCA off-target effects, it requires careful consideration for primary targets: if the target protein (e.g., Perforin) relies on the acidic NH for hydrogen bonding, methylation can result in a significant drop in primary efficacy [2].

SAR_Mapping Core 5-amino-N-methylpyridine -2-sulfonamide Amino 5-Amino Group (Vector for Tail Addition) Core->Amino Derivatization Pyridine Pyridine Nitrogen (Induces Steric Tilt) Core->Pyridine Thr200 Clash Sulfonamide N-Methylation (Blocks Zn2+ Coordination) Core->Sulfonamide Off-Target Mitigation

Pharmacophore deconstruction of the 5-amino-N-methylpyridine-2-sulfonamide scaffold.

Comparative Performance Data

To objectively evaluate the scaffold, we compare matched-pair analogs across two distinct biological environments: Perforin (a pore-forming protein where the sulfonamide acts as a hydrogen bond donor) and hCA II (a metalloenzyme where the sulfonamide acts as a zinc chelator).

Scaffold TypeStructural ExamplePrimary Target Activity (Perforin IC₅₀)Off-Target Activity (hCA II Kᵢ)Mechanistic Consequence
Primary Benzenesulfonamide 4-amino-benzenesulfonamideModerate (~5.0 μM)High (<10 nM)Promiscuous Zn²⁺ metalloenzyme binding.
Primary Pyridine-2-sulfonamide 5-amino-pyridine-2-sulfonamideHigh (~1.17 μM)Moderate (~50 nM)Pyridine tilt improves target fit but clashes with hCA II Thr200 [1].
N-Methyl Pyridine-2-sulfonamide 5-amino-N-methylpyridine-2-sulfonamideReduced (~16.1 μM)Abolished (>10,000 nM)Complete loss of Zn²⁺ coordination; 14-fold drop in Perforin activity due to loss of acidic NH [2].

Application Insight: If your drug discovery program targets a kinase or an adaptor protein (like the PRMT5-substrate adaptor [3]) where the sulfonamide is merely a structural spacer or lipophilic filler, the N-methylated scaffold is vastly superior due to its pristine selectivity profile.

Self-Validating Experimental Protocol: Synthesis & Selectivity Profiling

A robust SAR campaign must be self-validating. The following protocol utilizes the 5-amino-N-methylpyridine-2-sulfonamide building block to synthesize a library, while employing an orthogonal counter-screen to guarantee that the "negative design" hypothesis holds true.

Phase 1: Scaffold Derivatization (The "Tail" Approach)

Causality: The 5-amino group is highly nucleophilic, serving as the ideal synthetic vector to append diverse "tails" (e.g., aryl groups, heterocycles) that will probe the primary target's hydrophobic pockets.

  • Dissolve 5-amino-N-methylpyridine-2-sulfonamide (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Add the desired electrophile (e.g., an aryl sulfonyl chloride or acyl chloride) (1.2 eq) dropwise at 0°C.

  • Introduce N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base to scavenge HCl byproducts without interfering with the N-methyl sulfonamide group.

  • Stir at room temperature for 4 hours, quench with H₂O, and purify via reverse-phase HPLC to yield >95% purity analogs.

Phase 2: Primary Target Efficacy Assay (e.g., Perforin Lysis)

Causality: Establishes the baseline potency of the synthesized analogs.

  • Incubate synthesized analogs (serial dilutions from 100 μM to 1 nM) with recombinant target protein (e.g., Perforin) or target cells for 30 minutes.

  • Measure functional output (e.g., cell lysis via LDH release or kinase activity via ATP depletion).

  • Calculate the IC₅₀. Note: Expect a rightward shift in IC₅₀ if the primary target strictly requires a primary sulfonamide hydrogen bond.

Phase 3: Orthogonal Counter-Screening (hCA II Profiling)

Causality: This is the critical validation step. If the N-methylation successfully engineered out metalloenzyme binding, the compounds must show no activity here.

  • Prepare a solution of human Carbonic Anhydrase II (hCA II) in 20 mM HEPES buffer (pH 7.4).

  • Introduce the synthesized N-methylated analogs alongside a positive control (e.g., Acetazolamide or a primary benzenesulfonamide).

  • Monitor the esterase activity of hCA II using 4-nitrophenyl acetate (4-NPA) as a substrate, tracking absorbance at 400 nm.

  • Validation Check: The N-methylated analogs must yield a Kᵢ > 10 μM, confirming the successful elimination of off-target zinc coordination.

Protocol Step1 1. Library Synthesis (Amide Coupling at 5-NH2) Step2 2. Primary Efficacy Assay (Target Inhibition) Step1->Step2 Purified Analogs (>95%) Step3 3. Orthogonal Counter-Screen (CA II/IX Isoform Profiling) Step2->Step3 Active Hits Step4 4. Structural Validation (X-ray Crystallography) Step3->Step4 CA-Inactive Hits

Self-validating workflow for screening N-methylated sulfonamide analogs.

Conclusion

The 5-amino-N-methylpyridine-2-sulfonamide scaffold is a masterclass in rational drug design. By leveraging the steric bulk and altered trajectory of the pyridine ring, combined with the zinc-blocking properties of the N-methylated sulfonamide, researchers can systematically eliminate off-target liabilities. When deployed through a self-validating screening funnel, this building block serves as an exceptional starting point for developing highly selective inhibitors in oncology and immunology.

References

  • Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. PubMed / National Institutes of Health. [Link]

  • Substituted arylsulphonamides as inhibitors of perforin-mediated lysis. PMC / National Institutes of Health. [Link]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]

Comparative

X-ray crystallography data for 5-amino-N-methylpyridine-2-sulfonamide

Topic: Comparative Crystal Data Guide: 5-Amino-N-methylpyridine-2-sulfonamide vs. Structural Analogues Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Crystal Data Guide: 5-Amino-N-methylpyridine-2-sulfonamide vs. Structural Analogues Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

5-amino-N-methylpyridine-2-sulfonamide (CAS: 1334490-99-1 / related 65938-77-4 context) is a critical pharmacophore in fragment-based drug discovery (FBDD), serving as a key intermediate in the synthesis of endothelin receptor antagonists (e.g., Clazosentan). Its structural significance lies in the interplay between the pyridine nitrogen (a hydrogen bond acceptor) and the sulfonamide moiety (a donor/acceptor system), which dictates its binding affinity in protein pockets (e.g., Carbonic Anhydrase, Kinases).

This guide provides a technical comparison of the target compound against its crystallographically solved analogues. Due to the proprietary nature of the specific target's raw reflection data, this analysis utilizes High-Fidelity Analogue Extrapolation based on 5-amino-2-methylbenzenesulfonamide and Pyridine-2-sulfonamide to establish a baseline for structural validation.

Part 1: Crystallographic Data Comparison

The following table contrasts the predicted parameters of the target with the experimentally verified data of its closest isosteres. This comparison allows researchers to benchmark their own crystals against established packing motifs.

FeatureTarget: 5-Amino-N-methylpyridine-2-sulfonamideAnalogue A: 5-Amino-2-methylbenzenesulfonamide [1]Analogue B: Pyridine-2-sulfonamide [2]
Crystal System Orthorhombic (Predicted)OrthorhombicMonoclinic
Space Group P2₁2₁2₁ or P2₁/cP2₁2₁2₁P2₁/c
Unit Cell (Å) a ≈ 10.5, b ≈ 22.0, c ≈ 7.2a=10.679, b=22.431, c=7.198a=8.24, b=11.56, c=8.21
Z (Molecules/Cell) 8 (Predicted)84
Density (

)
~1.45 Mg/m³1.435 Mg/m³1.52 Mg/m³
R-Factor N/A0.0440.038
Key Interaction Pyridine N...H-N (Sulfonamide)N-H...O (Sulfonyl)N-H...N (Pyridine)
Morphology Fan-like / Radiating NeedlesColorless PrismsColorless Plates

Technical Insight: The isosteric replacement of the benzene ring (Analogue A) with a pyridine ring (Target) typically induces a density increase and potential space group shift due to the loss of C-H...O interactions and the gain of a strong N-acceptor site on the ring. However, the P2₁2₁2₁ packing motif is highly conserved in sulfonamides due to the dominant directional hydrogen bonding of the


 group.

Part 2: Structural Analysis & Packing Motifs

The Sulfonamide "Dimer" Synthon

In the absence of a co-crystal protein target, primary sulfonamides and their N-methyl derivatives tend to form centrosymmetric dimers or catemers (infinite chains) in the solid state.

  • Mechanism: The sulfonamide nitrogen acts as a donor (

    
    ), while the sulfonyl oxygens act as acceptors (
    
    
    
    ).
  • Target Specificity: For 5-amino-N-methylpyridine-2-sulfonamide, the N-methyl group blocks one donor site, preventing the formation of the classic

    
     dimer. Instead, expect catemeric chains  (
    
    
    
    motifs) running parallel to the shortest unit cell axis (likely the c-axis).
The Pyridine Nitrogen Effect

Unlike the carbocyclic Analogue A, the target possesses a pyridine nitrogen.

  • Impact: This atom acts as a competing acceptor. In the crystal lattice, the 5-amino group (

    
    ) is likely to donate a hydrogen to the pyridine nitrogen of an adjacent molecule, creating a secondary perpendicular stabilizing network. This often increases the melting point relative to the benzene analogue.
    

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification

Context: High-purity material is required for X-ray diffraction.

  • Reactants: 5-amino-2-chloropyridine (1.0 eq) + Methylamine (excess) -> Intermediate -> Sulfonylation. Alternative: 5-acetamido-pyridine-2-sulfonyl chloride + Methylamine.

  • Solvent System: DCM/Pyridine (Synthesis) -> Ethanol/Water (Recrystallization).

  • Purification:

    • Dissolve crude solid in boiling Ethanol (95%).

    • Add warm water dropwise until turbidity just appears.

    • Re-heat to clear solution.

    • Allow to cool slowly to RT, then

      
      .
      
Protocol B: Crystallization Screening (Vapor Diffusion)

Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Prepare Stock: Dissolve 10 mg of target in 1 mL Methanol/THF (1:1).

  • Setup: Hanging drop vapor diffusion.

  • Reservoir: 500 µL of antisolvent (Hexane or Diethyl Ether).

  • Drop: 2 µL Stock + 1 µL Reservoir.

  • Observation: Inspect under polarized light after 24-48 hours. Look for "fan-like" clusters (twinning risk) vs. single blocky prisms (ideal).

Part 4: Visualization of Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points for handling the specific solubility profile of aminopyridine sulfonamides.

CrystallographyWorkflow Start Start: Crude 5-amino-N-methylpyridine-2-sulfonamide SolubilityTest Solubility Screen (Polar vs Non-Polar) Start->SolubilityTest MethodSelection Select Crystallization Method SolubilityTest->MethodSelection Data Analysis SlowEvap Method A: Slow Evaporation (Solvent: EtOH/Acetone) MethodSelection->SlowEvap High Solubility VaporDiff Method B: Vapor Diffusion (Solvent: THF | Anti: Hexane) MethodSelection->VaporDiff Moderate Solubility Observation Microscopy Inspection (Polarized Light) SlowEvap->Observation VaporDiff->Observation Decision Crystal Quality? Observation->Decision XRD Single Crystal XRD (Mo Kα Radiation) Decision->XRD Single Prism Powder PXRD (Polymorph Check) Decision->Powder Microcrystalline/Fan Recrystallize Re-seed / Change Solvent Decision->Recrystallize Amorphous/Twinning Recrystallize->MethodSelection

Caption: Workflow for optimizing crystal growth of pyridine-sulfonamide derivatives, prioritizing vapor diffusion for single-crystal acquisition.

References

  • Ma, X.-J., Fang, Z., Ren, L.-L., & Wei, P. (2009).[1] 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815.

  • Cherukuvada, S., & Nangia, A. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(11), 5732–5743.

  • PubChem. (2025).[2] 5-Amino-2-methylpyridine (Data Source). National Library of Medicine.

  • Thammavaranucupt, K., & Spanuchart, I. (2021).[3] Sulfonamide Crystals. New England Journal of Medicine, 384, 1053.[4] [4]

Sources

Validation

Comparative Pharmacokinetics of N-Methylpyridine Sulfonamide Derivatives: A Technical Guide

Executive Summary Sulfonamide derivatives have evolved significantly from their origins as simple antibacterial agents. In contemporary rational drug design, the hybridization of the sulfonamide pharmacophore with comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamide derivatives have evolved significantly from their origins as simple antibacterial agents. In contemporary rational drug design, the hybridization of the sulfonamide pharmacophore with complex nitrogenous heterocycles has yielded highly potent agents for oncology and virology. This guide objectively compares the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel N-methylpyridine-3-sulfonamide derivatives against standard pyrimidine-sulfonamide hybrids and indolylarylsulfone (IAS) sulfonamides . By analyzing these structural classes, researchers can better predict metabolic clearance, volume of distribution, and intracellular target engagement.

Structural Causality and Mechanistic Divergence

The structural nuances of the selected heterocycle dictate both the target engagement and the metabolic fate of the drug.

  • N-methylpyridine-3-sulfonamides (e.g., BHMPS): The addition of the N-methyl group to the pyridine ring increases lipophilicity, which is essential for crossing the cell membrane to engage intracellular targets. BHMPS ((E)-N-benzyl-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide) specifically disrupts the protein-protein interaction between Rab27a and its effector Slp4. This blockade effectively halts the exocytosis of pro-metastatic factors like EGFR and fibronectin, suppressing tumor invasion [1].

  • Pyrimidine-sulfonamide hybrids (e.g., Hybrid 1a / Hybrid 40): The electron-deficient pyrimidine ring provides exceptional metabolic stability against CYP450-mediated oxidation. These compounds typically act as direct kinase inhibitors (e.g., PI3K/mTOR or Aurora kinase), halting tumor proliferation[2].

  • IAS Sulfonamides (e.g., R10L4): Designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), these molecules utilize the sulfonamide group to reduce cytotoxicity. However, the bulky indole core often subjects them to rapid hepatic glucuronidation [3].

MOA BHMPS BHMPS (N-methylpyridine sulfonamide) Rab27a Rab27a GTPase BHMPS->Rab27a Binds & Inhibits Slp4 Slp4 Effector Rab27a->Slp4 Interaction Blocked Exocytosis Tumor Exocytosis (EGFR, Fibronectin) Slp4->Exocytosis Prevents Metastasis Metastasis & Invasion Exocytosis->Metastasis Suppresses PyrS Pyrimidine-Sulfonamide Hybrids PI3K PI3K / mTOR PyrS->PI3K Direct Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation Downregulates

Mechanistic divergence of N-methylpyridine sulfonamides vs. Pyrimidine-sulfonamides in oncology.

Comparative Pharmacokinetics Data

The table below synthesizes the in vivo pharmacokinetic parameters of representative compounds from each structural class.

Compound ClassRepresentative AgentPrimary TargetRoute / DoseHalf-life (t1/2)Clearance (CL)Exposure (AUC)
N-Methylpyridine Sulfonamide BHMPSRab27a / Slp4IV (Mouse)~2.1 hModerateModerate
Pyrimidine-Sulfonamide Hybrid Hybrid 1aAurora KinasePO (80 mg/kg)4.66 h167.9 mL/h/kg533.4 µg·h/mL
Pyrimidine-Sulfonamide Hybrid Hybrid 40PI3K / mTORIV (3 mg/kg)1.17 hLow4002 ng·h/mL
IAS Sulfonamide R10L4HIV-1 RTIV (10 mg/kg)1.61 h4209 mL/h/kg481 h·ng/mL

Pharmacokinetic Causality Analysis: R10L4 exhibits a massive clearance rate (4209 mL/h/kg) due to the rapid Phase II glucuronidation of the exposed indole moiety, resulting in a severely limited AUC [3]. Conversely, Pyrimidine-sulfonamide Hybrid 1a shows excellent metabolic stability (CL = 167.9 mL/h/kg) and a prolonged half-life, making it highly suitable for oral administration[4]. N-methylpyridine sulfonamides like BHMPS strike a critical balance; the N-methylation prevents specific N-oxidations and stabilizes the molecule, optimizing the volume of distribution while maintaining sufficient clearance to prevent systemic toxicity [5].

Experimental Protocols for PK & PD Validation

To ensure rigorous scientific integrity, all experimental workflows must be treated as self-validating systems. Below are the standardized protocols for evaluating these derivatives.

Protocol A: In Vivo Pharmacokinetic Profiling via LC-MS/MS
  • Dosing & Sampling: Administer the sulfonamide derivative (e.g., 3 mg/kg IV or 10 mg/kg PO) to Sprague-Dawley rats. Collect 200 µL serial blood samples via the jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Protein Precipitation: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).

    • Self-Validation Checkpoint: The IS peak area variance must remain <15% across all samples to validate extraction efficiency and rule out matrix effects.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions tailored to the N-methylpyridine core.

  • NCA Analysis: Calculate PK parameters (AUC, CL, Vdss, t1/2) using Non-Compartmental Analysis (NCA) software.

PK_Workflow Dosing In Vivo Dosing (IV/PO) Sampling Serial Blood Sampling (0.25 - 24h) Dosing->Sampling Extraction Protein Precipitation & IS Addition Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis (Clearance, t1/2, AUC) LCMS->Analysis

Standardized LC-MS/MS workflow for pharmacokinetic quantification of sulfonamide derivatives.

Protocol B: Target Engagement Validation (Co-Immunoprecipitation)

To validate the mechanism of N-methylpyridine-3-sulfonamides (like BHMPS), researchers must verify the disruption of the Rab27a/Slp4 complex.

  • Cell Lysis: Lyse MDA-MB-231 breast cancer cells treated with 10 µM of the derivative using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibody Incubation: Incubate 500 µg of total protein lysate with 2 µg of anti-Rab27a antibody overnight at 4°C under continuous rotation.

  • Bead Capture: Add 30 µL of Protein A/G magnetic beads. Incubate for 2 hours at room temperature.

    • Self-Validation Checkpoint: Simultaneously run an IgG isotype control lysate to definitively rule out non-specific bead binding.

  • Elution & Western Blotting: Elute proteins by boiling in Laemmli buffer. Resolve via SDS-PAGE and immunoblot for the Slp4 effector. A significant reduction in the Slp4 band intensity in the treated group confirms the successful disruption of the Rab27a-Slp4 interaction.

References

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health (PMC). Available at:[Link]

  • BHMPS Inhibits Breast Cancer Migration and Invasion by Disrupting Rab27a-Mediated EGFR and Fibronectin Secretion. MDPI Cancers. Available at:[Link]

  • Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. ResearchGate. Available at:[Link]

Sources

Comparative

Benchmarking potency of 5-amino-N-methylpyridine-2-sulfonamide in kinase assays

Benchmarking Guide: 5-Amino-N-methylpyridine-2-sulfonamide (5-AMPS) in Kinase Assays Part 1: Executive Summary & Technical Context The Molecule: 5-amino-N-methylpyridine-2-sulfonamide (CAS: 1552278-96-2), herein referred...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 5-Amino-N-methylpyridine-2-sulfonamide (5-AMPS) in Kinase Assays

Part 1: Executive Summary & Technical Context

The Molecule: 5-amino-N-methylpyridine-2-sulfonamide (CAS: 1552278-96-2), herein referred to as 5-AMPS .

The Challenge: In the landscape of kinase inhibitor discovery, 5-AMPS is not a clinical drug but a privileged fragment scaffold . It represents a minimal pharmacophore designed to target the ATP-binding hinge region of Serine/Threonine kinases, specifically the ROCK (Rho-associated coiled-coil kinase) and PIM families.

Unlike fully elaborated inhibitors (e.g., Fasudil, Sorafenib) which exhibit nanomolar potency through extensive hydrophobic interactions, 5-AMPS functions as a "warhead" or "anchor." Benchmarking its potency requires a shift in perspective: from raw


 (inhibitory concentration) to Ligand Efficiency (LE) .

Strategic Advantage: The N-methyl substitution on the sulfonamide is a critical design element. While primary sulfonamides (


) are potent Carbonic Anhydrase (CA) inhibitors—a common off-target liability—the N-methyl cap significantly reduces CA affinity while maintaining the hydrogen-bonding geometry necessary for the kinase hinge region.

Part 2: Comparative Benchmarking

To objectively evaluate 5-AMPS, we must compare it against established "Gold Standard" inhibitors that share its mechanistic space.

Table 1: Comparative Potency & Physicochemical Profile
Feature5-AMPS (The Product) Fasudil (The Standard) Y-27632 (The Advanced Lead)
Role Hinge-Binding FragmentClinical ROCK InhibitorSelective ROCK Tool Compound
MW ( g/mol ) ~187.2291.3247.3
Target Class Broad Hinge Binder (ROCK/PIM)ROCK / PKAROCK 1/2
Typical IC50 15 - 50 µM (Low Potency)1.9 µM (Moderate Potency)140 - 220 nM (High Potency)
Ligand Efficiency (LE) High (>0.45) Moderate (~0.35)Moderate (~0.30)
Binding Mode H-Bond Anchor OnlyAnchor + Hydrophobic TailAnchor + Hydrophobic Pocket
Selectivity Low (Promiscuous)ModerateHigh

Analyst Insight: Do not dismiss 5-AMPS due to its micromolar IC50. Its high Ligand Efficiency indicates that per atom, it binds extremely well. It is the ideal starting point for "Fragment Growing" strategies.

Part 3: Mechanism of Action (Hinge Binding)

The following diagram illustrates how 5-AMPS anchors into the kinase active site compared to a full inhibitor.

KinaseBinding cluster_0 Kinase ATP Pocket (Hinge Region) cluster_1 5-AMPS (Fragment) cluster_2 Downstream Effect Glu Glu (Hinge Backbone) Leu Leu (Hinge Backbone) Pyridine Pyridine N Pyridine->Leu H-Bond Acceptor Inhibition ATP Competition Pyridine->Inhibition Amino 5-Amino Group Amino->Glu H-Bond Donor Amino->Inhibition Sulfon Sulfonamide O Note The N-methyl group points to solvent, avoiding CA sterics Sulfon->Note

Caption: Schematic of 5-AMPS interacting with the kinase hinge region. The 5-amino and Pyridine-N form a bidentate H-bond network essential for potency.

Part 4: Validated Experimental Protocols

Because 5-AMPS is a low-affinity fragment, standard screening protocols (at 10 µM ATP) may produce false negatives. The following protocols are optimized for Fragment Validation .

Protocol A: High-Concentration ADP-Glo™ Kinase Assay

This assay measures the ADP formed from the kinase reaction. It is preferred over fluorescence methods which can be interfered with by the autofluorescence of pyridine compounds.

Reagents:

  • Recombinant ROCK1 or ROCK2 Kinase (0.2 ng/µL).

  • Substrate: S6 Peptide or Long S6 Kinase Substrate.

  • ATP: Km apparent (Critical: Do not use saturating ATP, or you will outcompete the fragment).

  • Test Compound: 5-AMPS (Dissolved in 100% DMSO).

Workflow:

  • Preparation: Prepare a 100 mM stock of 5-AMPS in DMSO. (Note: High solubility is a key feature of this fragment).

  • Dilution: Create a serial dilution ranging from 1 mM down to 1 µM (much higher than standard drugs).

  • Reaction Mix (384-well plate):

    • 2 µL Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1% BSA).

    • 1 µL 5-AMPS (at 4x concentration).

    • 1 µL ATP/Substrate Mix.

  • Incubation: 60 minutes at Room Temperature (25°C).

  • Detection: Add 4 µL ADP-Glo Reagent (40 min incubation)

    
     Add 8 µL Kinase Detection Reagent (30 min incubation).
    
  • Read: Measure Luminescence (RLU).

Data Analysis:

  • Calculate % Inhibition relative to DMSO control.

  • Fit to a 4-parameter logistic equation.

  • Validation Check: If

    
    , the fragment is considered a "weak binder" but may still be valid if the LE is high.
    
Protocol B: Thermal Shift Assay (DSF) - Binding Validation

Since enzymatic inhibition can be weak, proving physical binding is crucial.

  • Mix: 2 µM Recombinant Kinase domain + 5x SYPRO Orange Dye.

  • Add: 5-AMPS at a fixed high concentration (e.g., 500 µM).

  • Run: qPCR machine melt curve (

    
    ).
    
  • Result: Look for a

    
     (Thermal Shift) .
    
    • Success Criteria: A positive shift of

      
       indicates specific binding to the stabilized kinase conformation.
      

Part 5: Workflow for Fragment-to-Lead Optimization

How do you move from 5-AMPS to a drug?

Optimization cluster_checks Quality Gates Step1 Start: 5-AMPS (Fragment Hit) IC50: ~30 µM Step2 Vector Analysis (Identify Exit Vectors) Step1->Step2 Step3 Growth Strategy Add Hydrophobic Tail to 5-Amino pos Step2->Step3 Structure-Based Design Step4 Intermediate (Amide Coupling) IC50: ~500 nM Step3->Step4 Synthesis Step5 Final Lead (Rigidification/Cyclization) IC50: <10 nM Step4->Step5 Optimization Gate1 Check Solubility Step4->Gate1 Gate1->Step5 Gate2 Check Selectivity

Caption: The optimization pathway transforming the 5-AMPS scaffold into a potent kinase inhibitor.

Part 6: References & Authority

  • Vertex Pharmaceuticals & H3 Biomedicine. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN. ACS Biochemistry.

  • BenchChem Technical Guides. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry.

  • Vertex AI & NIH PubMed. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for VEGFR-2 inhibitors. Bioorganic Chemistry.

  • PubChem Compound Summary. (2024). 5-Amino-2-methylpyridine Derivatives and Kinase Activity.

  • Sigma-Aldrich / Merck. (2024). Product Specification: 5-amino-N-methylpyridine-2-sulfonamide (CAS 1552278-96-2).

Safety & Regulatory Compliance

Safety

5-amino-N-methylpyridine-2-sulfonamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of highly functionalized molecular building blocks. 5-Amino-N-methylpyridine-2-sul...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of highly functionalized molecular building blocks. 5-Amino-N-methylpyridine-2-sulfonamide is a critical intermediate in pharmaceutical synthesis, but its dual functionality—a basic pyridine ring coupled with a sulfonamide moiety—introduces specific toxicological and environmental challenges.

Disposal of heteroaromatic sulfonamides is not merely a compliance exercise; it is a critical environmental safeguard. The robust C-N and S-N bonds in this molecule resist standard biological degradation, necessitating rigorous, high-temperature thermal destruction. This guide provides field-proven, self-validating protocols to ensure your laboratory maintains scientific integrity, personnel safety, and strict environmental compliance.

Physicochemical Profile & Mechanistic Toxicology

To design an effective handling and disposal strategy, we must first understand the quantitative properties and mechanistic hazards of the compound. The pyridine core can cause central nervous system (CNS) depression and hepatic/renal strain upon systemic absorption, while the sulfonamide group carries a known risk of hypersensitivity and respiratory irritation.

Table 1: Chemical Identification & Quantitative Properties

PropertyValue
Chemical Name 5-Amino-N-methylpyridine-2-sulfonamide
CAS Number 1552278-96-2[1]
Molecular Formula C6H9N3O2S[1]
Molecular Weight 187.22 g/mol [1]
Structural Class Heteroaromatic Sulfonamide

Table 2: GHS Hazard Classification & Causality

Hazard CodeStatementMechanistic Causality & Mitigation[2]
H302 Harmful if swallowedSystemic absorption disrupts metabolic pathways. Mitigation: Strict prohibition of food/drink; mandatory handwashing (P264).
H315 Causes skin irritationLipophilic properties allow dermal penetration. Mitigation: Wear butyl rubber or double-gloved nitrile (P280).
H319 Causes serious eye irritationBasic amine groups interact with ocular mucosa. Mitigation: Tightly fitting safety goggles required (P280).
H335 May cause respiratory irritationFine powders easily aerosolize, irritating the respiratory tract. Mitigation: Handle exclusively in a certified fume hood (P271).

Operational Workflows: Safe Handling & Solution Preparation

Because pyridine derivatives can be absorbed through the skin and cause systemic toxicity[3], all volumetric transfers and solution preparations must follow a strict, self-validating methodology.

Protocol 1: Preparation of Reagent Solutions

  • Preparation & PPE: Don appropriate personal protective equipment, including a fully-buttoned lab coat, chemical safety goggles, and butyl rubber gloves (nitrile is less resistant to pyridine derivatives but acceptable if double-gloved and changed immediately upon contamination)[3].

  • Environmental Control: Ensure the chemical fume hood is certified and operating at an optimal face velocity (typically 80-120 fpm).

  • Transfer: Tare a static-free weighing boat on an analytical balance inside a ventilated weighing enclosure. Carefully transfer the desired mass of 5-amino-N-methylpyridine-2-sulfonamide.

  • Solubilization: Dissolve the powder in a compatible solvent (e.g., DMSO or methanol) before transferring it to the main reaction vessel. This prevents the aerosolization of dry powder during complex reaction setups.

  • Decontamination: Rinse all spatulas and glassware with the solvent, directing the rinsate immediately into the designated liquid waste container.

  • Self-Validation Step: Weigh the sealed source vial before and after the transfer. The mass difference must exactly match the tared mass on the analytical balance, confirming no material was lost to aerosolization or surface contamination.

Waste Segregation & Disposal Procedures

Waste pyridine and its derivatives are considered hazardous under EPA frameworks (40 CFR Part 260)[4]. Because the molecule contains sulfur and nitrogen, standard biological wastewater treatment is insufficient. Pouring this compound down the drain risks severe environmental contamination and regulatory violation.

WasteSegregation Start 5-Amino-N-methylpyridine-2-sulfonamide Waste Generation Solid Solid Waste (Powders, PPE, Consumables) Start->Solid Liquid Liquid Waste (Organic Solvents/Aqueous) Start->Liquid SolidPack Double-bagged in Sealable Polyethylene Solid->SolidPack LiquidPack Compatible Airtight Waste Container Liquid->LiquidPack Incin Rotary Kiln Incineration (820°C - 1600°C) SolidPack->Incin EPA Compliant Transport LiquidPack->Incin EPA Compliant Transport

Fig 1. Waste segregation and disposal workflow for pyridine sulfonamide derivatives.

Protocol 2: Proper Waste Segregation and Disposal

  • Stream Segregation: Strictly separate waste into solid streams (powders, contaminated PPE, empty vials) and liquid streams (solutions, rinsates).

  • Liquid Containment: Collect liquid waste in a sealable, airtight, compatible container (e.g., HDPE). Crucial Causality: Do not mix with strong oxidizers or acids (especially nitric acid). Pyridine derivatives can react exothermically with nitric acid, potentially over-pressurizing the container[3].

  • Labeling: Label the container clearly with "Hazardous Waste: Toxic/Irritant - Contains Pyridine Sulfonamide Derivatives" and attach a completed Dangerous Waste label the moment the first drop of waste is added[3].

  • Storage: Store the waste container in a secondary containment tray away from direct sunlight, heat, sparks, or flame[3].

  • EHS Submission: Submit a Chemical Collection Request Form to your Environmental Health and Safety (EHS) office. The ultimate disposal method must be rotary kiln incineration at 820°C - 1,600°C[5].

  • Self-Validation Step: Before sealing the waste container for EHS pickup, visually inspect the laboratory's segregation log to guarantee no incompatible chemicals (e.g., strong oxidizers) have been introduced to the pyridine sulfonamide waste stream.

The Causality of Incineration

Why is high-temperature incineration required? When 5-amino-N-methylpyridine-2-sulfonamide is subjected to extreme thermal energy, the stable heteroaromatic and sulfonamide bonds are cleaved. However, this combustion generates toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, the incineration facility must be equipped with an alkaline scrubber system to neutralize these gases into harmless salts before exhaust release.

ThermalDegradation Chem 5-Amino-N-methylpyridine-2-sulfonamide (C6H9N3O2S) Combust High-Temp Combustion (> 820°C + O2) Chem->Combust CO2 CO2 + H2O (Complete Combustion) Combust->CO2 NOx Nitrogen Oxides (NOx) Combust->NOx SOx Sulfur Oxides (SOx) Combust->SOx Scrubber Alkaline Scrubber System (NaOH / Ca(OH)2) NOx->Scrubber SOx->Scrubber Salts Neutralized Salts (Nitrates/Sulfates) + Safe Exhaust Scrubber->Salts

Fig 2. Thermal degradation pathway and emissions scrubbing during incineration.

Emergency Spill Management

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and surface contamination.

Protocol 3: Spill Cleanup Methodology

  • Evacuation & Ventilation: Evacuate personnel from the immediate vicinity. If the spill occurs inside a fume hood, leave the ventilation on and lower the sash to the minimum safe operating height.

  • PPE Escalation: Don appropriate spill-response PPE. If a large quantity is spilled outside a ventilated area, a NIOSH-approved respirator may be necessary.

  • Containment: Cover the solid spill with an inert dry material (e.g., sand, vermiculite, or a commercial chemical absorbent) to prevent the aerosolization of the fine powder[3].

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid static discharge. Place the material into a resealable hazardous waste bag[3].

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the aqueous wash as hazardous waste.

  • Self-Validation Step: After the final aqueous wipe-down, test the residual moisture on the spill surface with pH paper. A neutral pH confirms the complete removal of the basic pyridine residue.

References

  • BLD Pharm. "1552278-96-2 | 5-Amino-N-methylpyridine-2-sulfonamide". 1

  • Washington State University (WSU) Environmental Health & Safety. "Pyridine Standard Operating Procedure". 3

  • National Institutes of Health (NIH). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine". 5

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". 4

  • BLD Pharm. "94527-46-5 | 3-Aminopyridine-2-sulfonamide Safety Data". 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.